Circumdatin A
Description
benzodiazepine alkaloid produced by marine fungus Aspergillus ostianus; structure in first source
Properties
IUPAC Name |
10,18-dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-27-12-5-6-16-14(10-12)20(25)23-8-3-4-17(23)18-22-19-15(21(26)24(16)18)11-13(28-2)7-9-29-19/h5-7,9-11,17H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIHZIZWXOCIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=C(C=CO4)OC)C5CCCN5C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alkaloid Enigma: A Technical Guide to the Discovery and Isolation of Circumdatin A from Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Circumdatin A, a fascinating benzodiazepine (B76468) alkaloid, stands as a testament to the rich chemical diversity harbored within the fungal kingdom. Initially isolated from Aspergillus ochraceus, its structural elucidation journey has been a compelling narrative of advanced spectroscopic techniques. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies involved, from fungal fermentation to the acquisition of a purified compound. The guide details experimental protocols, summarizes critical quantitative data, and visualizes complex biological and experimental workflows, thereby serving as a vital resource for natural product chemists and pharmacologists.
Introduction
The genus Aspergillus is a well-established prolific source of structurally diverse and biologically active secondary metabolites. Among these, the circumdatins, a class of quinazolinobenzodiazepine alkaloids, have garnered significant attention due to their unique chemical scaffolds and potential pharmacological activities. This compound was first reported as a new benzodiazepine alkaloid from a culture of the fungus Aspergillus ochraceus[1]. Subsequent investigations led to a significant structural revision, revealing an oxepine-containing benzodiazepine alkaloid framework, which was ultimately confirmed by X-ray crystallography. This guide will delve into the technical aspects of its discovery and isolation, providing a roadmap for its procurement and further study.
Fungal Cultivation and Fermentation
The production of this compound is intrinsically linked to the cultivation conditions of the producing Aspergillus strain. While various Aspergillus species have been reported to produce circumdatins, Aspergillus ochraceus remains a primary source.
Culture Media and Conditions
Aspergillus ochraceus can be cultivated on both solid and liquid media to induce the production of this compound and its analogues. The choice of media and culture parameters can significantly influence the yield of the target metabolite.
Table 1: Exemplary Culture Conditions for Aspergillus ochraceus
| Parameter | Solid Medium | Liquid Medium |
| Medium Composition | Rice Medium | Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) |
| Inoculation | Spore suspension or mycelial plugs | Spore suspension (e.g., 1 x 10^6 spores/mL) |
| Incubation Temperature | 25-28 °C | 25-28 °C |
| Incubation Time | 14-21 days | 7-14 days (with shaking at ~150 rpm) |
| Culture Scale | Petri dishes or flasks | Shake flasks or fermenters |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from fungal cultures involves a multi-step process encompassing extraction, fractionation, and chromatography. The following protocols are a composite of established methods for the isolation of fungal secondary metabolites and can be adapted and optimized for this compound.
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Caption: General workflow for the isolation and identification of this compound.
Protocol 1: Extraction of Crude Metabolites
-
Harvesting: After the incubation period, the fungal biomass and the culture medium are harvested. For solid cultures, the entire content of the flask is used. For liquid cultures, the mycelia are separated from the broth by filtration. Both the mycelia and the broth should be extracted as this compound may be present in both.
-
Solvent Extraction:
-
Mycelia: The mycelial mass is typically macerated and extracted exhaustively with a polar solvent like methanol (B129727) (MeOH) or a moderately polar solvent like ethyl acetate (B1210297) (EtOAc). Sonication can be employed to enhance extraction efficiency. This process is repeated 3-4 times.
-
Culture Broth: The culture filtrate is partitioned with an immiscible organic solvent such as EtOAc. The organic phase is collected, and the process is repeated multiple times to ensure complete extraction.
-
-
Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Fractionation of the Crude Extract
The crude extract is a complex mixture of various metabolites. Fractionation is necessary to separate compounds based on their polarity, enriching the fractions containing this compound.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is a common choice for initial fractionation.
-
Conditioning: The cartridge is conditioned with methanol followed by water.
-
Loading: The crude extract, dissolved in a minimal amount of a suitable solvent (e.g., methanol), is loaded onto the cartridge.
-
Elution: A stepwise gradient of solvents with increasing polarity is used for elution (e.g., water, 20% MeOH in water, 40% MeOH, 60% MeOH, 80% MeOH, 100% MeOH, and finally a stronger organic solvent like dichloromethane).
-
-
Vacuum Liquid Chromatography (VLC): For larger quantities of crude extract, VLC using silica (B1680970) gel or reversed-phase silica can be employed. A similar gradient elution strategy as with SPE is used.
-
Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
The final purification of this compound is typically achieved using preparative or semi-preparative HPLC.
-
Column Selection: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and a polar organic solvent like acetonitrile (B52724) (ACN) or methanol is employed.
-
Detection: A UV detector is used, with monitoring at wavelengths where circumdatins are known to absorb (e.g., around 230, 275, and 325 nm)[2].
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.
Table 2: Representative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 2-4 mL/min |
| Detection | 254 nm, 280 nm |
Data Presentation: Spectroscopic Characterization of this compound
The structural elucidation of this compound relies heavily on spectroscopic data. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Table 3: ¹H and ¹³C NMR Spectroscopic Data for a Circumdatin Analogue (in DMSO-d₆)
Note: Specific data for this compound can vary slightly based on the solvent and instrument used. The following is representative data for a closely related 2-hydroxycircumdatin C fragment.[3]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 162.9 | |
| 2 | 106.5 | |
| 3 | 160.0 | |
| 4 | 120.2 | 7.03, s |
| 5 | 148.6 | |
| 6 | 114.8 | 6.99, s |
| 7 | 145.9 | |
| 8 | 134.1 | |
| 9 | 128.9 | 7.72, d, 8.2 |
| 10 | 132.5 | 7.89, td, 8.4, 1.5 |
| 11 | 124.6 | 7.58, td, 8.1, 1.2 |
| 12 | 129.4 | 8.17, dd, 7.9, 1.5 |
| 13 | 147.2 | |
| 14 | 54.1 | 4.32, m |
| 15 | 20.3 | 1.51, d, 6.7 |
| NH | 8.55, d, 5.8 |
Table 4: High-Resolution Mass Spectrometry Data for a Circumdatin Analogue
Note: This data is for Ochrazepine A, a conjugate containing a 2-hydroxycircumdatin C fragment.[3]
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Ochrazepine A | C₂₆H₂₅N₃O₈ | 508.1714 | 508.1718 |
Signaling Pathways Modulated by Circumdatins
While the specific signaling pathways affected by this compound are still under investigation, studies on its analogue, Circumdatin D, have provided valuable insights into its potential neuroprotective effects. Circumdatin D has been shown to modulate inflammatory pathways in microglia, suggesting a potential therapeutic application in neurodegenerative diseases[4].
TLR4-Mediated Inflammatory Signaling
Circumdatin D has been found to interfere with the Toll-like receptor 4 (TLR4)-mediated inflammatory response. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a cascade of downstream signaling events involving NF-κB, MAPKs, and JAK/STAT pathways[4].
Caption: Circumdatin D's modulation of TLR4-mediated inflammatory pathways.
Conclusion
This compound represents a compelling molecular entity from the fungal domain, with its discovery and structural elucidation showcasing the power of modern analytical techniques. This guide has provided a detailed technical overview of the processes involved in its isolation from Aspergillus ochraceus, from initial fungal culture to final purification and characterization. The presented experimental protocols and quantitative data serve as a practical resource for researchers aiming to work with this and related compounds. Furthermore, the elucidation of the signaling pathways modulated by its analogue, Circumdatin D, opens up exciting avenues for drug discovery and development, particularly in the context of neuroinflammation and neurodegenerative diseases. As our understanding of the chemical ecology and biosynthetic potential of Aspergillus species continues to grow, so too will the opportunities to uncover novel bioactive compounds like this compound.
References
- 1. This compound, B, and C: Three New Benzodiazepine Alkaloids Isolated from a Culture of the Fungus Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circumdatin-Aspyrone Conjugates from the Coral-Associated Aspergillus ochraceus LCJ11-102 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to a Novel Benzodiazepine Alkaloid from Aspergillus ochraceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of a recently discovered benzodiazepine (B76468) alkaloid, 2-hydroxycircumdatin C, isolated from the endophytic fungus Aspergillus ochraceus. Detailed experimental protocols for the isolation, purification, and characterization of this compound are presented. Quantitative data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, are summarized in structured tables for clarity and comparative purposes. Furthermore, this document outlines the methodology for evaluating the biological activity of this novel alkaloid, specifically its antioxidant and antimicrobial properties. Visual diagrams of the experimental workflows are included to facilitate a clear understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, alkaloids represent a significant class of compounds with numerous pharmaceutical applications. The genus Aspergillus is well-known for its ability to produce a variety of bioactive molecules. Recently, a new benzodiazepine alkaloid, 2-hydroxycircumdatin C, was isolated from a marine-derived endophytic strain of Aspergillus ochraceus. This discovery, along with other benzodiazepine alkaloids like the circumdatin series from the same fungal species, highlights the potential of Aspergillus ochraceus as a source for novel drug leads. This guide focuses on the technical details of the discovery and initial characterization of 2-hydroxycircumdatin C.
Isolation and Purification
The isolation of 2-hydroxycircumdatin C from Aspergillus ochraceus involves a multi-step process beginning with fungal culture, followed by extraction and chromatographic purification.
Fungal Culture and Extraction
The producing fungus, Aspergillus ochraceus, an endophyte from the marine brown alga Sargassum kjellmanianum, was cultured on a solid rice medium. The fermented rice substrate was then extracted exhaustively with ethyl acetate (B1210297) (EtOAc) to obtain a crude extract containing the fungal metabolites.
Chromatographic Purification
The crude extract was subjected to a series of chromatographic techniques to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a step gradient of petroleum ether and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing the desired compound were further purified on a Sephadex LH-20 column, eluting with a mixture of chloroform (B151607) and methanol (B129727).
-
Preparative Thin-Layer Chromatography (pTLC): The final purification was achieved using preparative thin-layer chromatography to yield pure 2-hydroxycircumdatin C.
Figure 1: Isolation and purification workflow for 2-hydroxycircumdatin C.
Structure Elucidation and Data
The structure of 2-hydroxycircumdatin C was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| 2-hydroxycircumdatin C | C₁₈H₁₅N₃O₅ | 366.1084 | 366.1081 |
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded to establish the chemical structure of 2-hydroxycircumdatin C. The data revealed the characteristic signals for a benzodiazepine alkaloid scaffold.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 165.2 | |
| 2 | 145.1 | |
| 3 | 115.8 | 7.30, d, 8.5 |
| 4 | 121.5 | 7.05, t, 8.0 |
| 5 | 119.8 | 7.25, d, 8.0 |
| 5a | 136.2 | |
| 6 | 162.8 | |
| 7 | 107.5 | 6.95, s |
| 9 | 159.4 | |
| 9a | 130.5 | |
| 11 | 55.1 | 4.20, q, 7.0 |
| 12 | 19.5 | 1.55, d, 7.0 |
| 1' | 128.1 | |
| 2' | 145.5 | |
| 3' | 144.2 | |
| 4' | 115.5 | 6.80, d, 8.2 |
| 5' | 116.0 | 6.75, d, 2.0 |
| 6' | 119.5 | 6.65, dd, 8.2, 2.0 |
| 10-NH | 8.50, br s | |
| 2'-OH | ||
| 3'-OH |
Biological Activity
Preliminary biological evaluation of 2-hydroxycircumdatin C has revealed significant antioxidant and antimicrobial activities.
Antioxidant Activity
The antioxidant potential of 2-hydroxycircumdatin C was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The compound exhibited potent activity with an IC₅₀ value of 9.9 μM, which is approximately 8.9-fold more potent than the synthetic antioxidant butylated hydroxytoluene (BHT)[1].
-
A solution of DPPH in methanol (0.1 mM) is prepared.
-
Various concentrations of the test compound (2-hydroxycircumdatin C) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC₅₀ value is determined by plotting the scavenging activity against the concentration of the test compound.
Figure 2: Workflow for the DPPH radical scavenging assay.
Antimicrobial Activity
The antimicrobial activity of 2-hydroxycircumdatin C was evaluated against a panel of pathogenic microbes. The minimum inhibitory concentration (MIC) was determined using a broth microdilution method.
| Organism | MIC (μM) |
| Enterococcus faecalis | 18.7-100 |
| Candida albicans | 18.7-100 |
-
A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism in medium without test compound) and negative (medium only) controls are included.
-
The microtiter plate is incubated at the optimal temperature for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the test compound that inhibits visible growth of the microorganism.
Conclusion
2-hydroxycircumdatin C, a novel benzodiazepine alkaloid from Aspergillus ochraceus, demonstrates promising antioxidant and antimicrobial properties. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its mechanism of action, exploring its broader biological activity spectrum, and optimizing its structure for enhanced efficacy and safety.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of Circumdatin A and related fungal alkaloid biosynthesis. Circumdatins, a class of alkaloids produced by fungi such as Aspergillus, exhibit a range of biological activities, making their biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This document provides a comprehensive overview of the biosynthetic gene cluster, the enzymatic cascade, detailed experimental protocols for pathway elucidation, and quantitative data on product formation.
The Circumdatin Biosynthetic Gene Cluster and Precursor Molecules
The biosynthesis of this compound and its analogues originates from the apbe gene cluster, identified in Aspergillus petrakii.[1] The core structure of these alkaloids is assembled from two molecules of anthranilate and one molecule of L-proline through the action of a nonribosomal peptide synthetase (NRPS) system.[1] A key feature of this pathway is the pre-NRPS tailoring of one of the anthranilate precursors.
Table 1: Core Components of the this compound Biosynthetic Pathway
| Component | Description | Function | Reference |
| Precursors | Anthranilate, L-Proline, S-Adenosyl Methionine (SAM) | Building blocks for the alkaloid scaffold and methylation reactions. | [1] |
| apbe Gene Cluster | A set of co-located genes in Aspergillus petrakii | Encodes the enzymes responsible for the entire biosynthetic pathway. | [1] |
| ApbeA & ApbeB | Nonribosomal Peptide Synthetases (NRPS) | Catalyze the condensation of the precursor molecules to form the core benzodiazepine (B76468) structure. | [1] |
| ApbeE | FAD-dependent monooxygenase | Hydroxylates anthranilate at the 5-position to form 5-hydroxyanthranilate. | [1] |
| ApbeC | Methyltransferase | Methylates 5-hydroxyanthranilate to produce 5-methoxyanthranilate (5-MA). | [1] |
| ApbeD | P450 monooxygenase | Catalyzes the formation of the oxepine ring characteristic of this compound. | [1] |
The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of this compound is a multi-step process involving both precursor modification and NRPS-mediated assembly. A pivotal discovery in understanding this pathway is the pre-NRPS tailoring of anthranilate, which generates the non-canonical building block, 5-methoxyanthranilate (5-MA).[1]
Pre-NRPS Tailoring of Anthranilate
The biosynthetic journey begins with the modification of anthranilate. This two-step enzymatic process prepares a key precursor for the NRPS assembly line.
Caption: Pre-NRPS modification of anthranilate to 5-methoxyanthranilate.
NRPS-Mediated Assembly and Post-NRPS Modifications
The NRPS machinery, consisting of ApbeA and ApbeB, then incorporates two anthranilate-derived units (one of which is 5-MA) and one L-proline molecule.[1] The resulting intermediate undergoes further modification by the P450 monooxygenase ApbeD to form the characteristic oxepine ring of this compound.[1]
Caption: NRPS-mediated assembly and final tailoring step in this compound biosynthesis.
Quantitative Data on Circumdatin Production
The heterologous expression of the apbe gene cluster in Aspergillus oryzae has enabled the production and quantification of various circumdatin analogues. Precursor feeding experiments have demonstrated that the ratio of anthranilate to 5-methoxyanthranilate can significantly influence the product profile.
Table 2: Yield of Circumdatins from Heterologous Expression in Aspergillus oryzae
| Compound | Precursor(s) Fed | Yield (mg/L) | Reference |
| Circumdatin H | Anthranilate and 5-MA (optimized ratio) | 13 | [2] |
| Circumdatin B | Anthranilate and 5-MA (optimized ratio) | 6.3 | [2] |
| Demethoxycircumdatin H | Anthranilate | Not specified | [1] |
| Circumdatin J | Anthranilate and 5-MA | Detected | [2] |
| This compound | Circumdatin J fed to AO-apbeD | Detected | [2] |
Note: Yields can vary significantly based on culture conditions and extraction methods.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of the apbe Gene Cluster in Aspergillus oryzae NSAR1
This protocol outlines the general steps for expressing the circumdatin biosynthetic gene cluster in a heterologous host.
Workflow for Heterologous Expression
Caption: General workflow for heterologous expression of the apbe gene cluster.
Materials:
-
Aspergillus petrakii genomic DNA
-
Aspergillus oryzae NSAR1 strain
-
pTYGS series expression vectors
-
Yeast strain for homologous recombination (e.g., Saccharomyces cerevisiae)
-
Restriction enzymes, DNA ligase, and other molecular biology reagents
-
Culture media for E. coli, yeast, and A. oryzae
-
Protoplasting enzymes (e.g., Yatalase)
-
Polyethylene glycol (PEG) solution
-
Selective media for A. oryzae transformants
Procedure:
-
Gene Amplification and Cloning: Amplify the individual apbe genes (apbeA, apbeB, apbeC, apbeD, apbeE) from A. petrakii genomic DNA using high-fidelity polymerase. Clone the amplified genes into the pTYGS series of expression vectors. This is typically done using yeast homologous recombination to assemble the large gene cluster fragments into the vectors.[1]
-
Protoplast Preparation: Grow A. oryzae NSAR1 in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Yatalase) to generate protoplasts.
-
Transformation: Mix the purified plasmids containing the apbe gene cluster with the prepared A. oryzae protoplasts in the presence of a PEG-CaCl2 solution to facilitate DNA uptake.
-
Selection and Screening: Plate the transformed protoplasts on a selective regeneration medium. Select transformants based on the selectable marker present on the pTYGS vectors. Screen positive transformants for the production of circumdatins by HPLC-MS/MS analysis of culture extracts.
Precursor Feeding Experiments
Feeding experiments are crucial for confirming the role of proposed precursors in the biosynthetic pathway.
Materials:
-
A. oryzae transformants expressing the apbe gene cluster (or subsets of genes)
-
Liquid culture medium for A. oryzae
-
Stock solutions of anthranilate and 5-methoxyanthranilate
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC-MS/MS system for analysis
Procedure:
-
Cultivation: Inoculate the A. oryzae transformant into a liquid production medium.
-
Precursor Addition: After a period of initial growth, add sterile-filtered stock solutions of the precursors (e.g., anthranilate, 5-methoxyanthranilate) to the cultures. To investigate the impact of precursor ratios on product profiles, set up parallel cultures with varying ratios of anthranilate to 5-MA (e.g., 19:1, 9:1, 4:1, 1:1).[2]
-
Incubation: Continue the incubation for a set period to allow for the uptake and incorporation of the precursors into the biosynthetic pathway.
-
Extraction: After the incubation period, harvest the culture broth and mycelia. Extract the metabolites using an appropriate organic solvent, such as ethyl acetate.
-
Analysis: Analyze the crude extracts by HPLC-MS/MS to identify and quantify the produced circumdatins. Compare the metabolite profiles of the fed cultures to those of unfed control cultures.
Regulatory Signaling Pathways
The regulation of secondary metabolite biosynthesis in fungi is a complex process often involving global regulators that respond to environmental cues. While the specific signaling pathways controlling the apbe gene cluster in A. petrakii have not been fully elucidated, the involvement of global regulators like LaeA and VeA, which are known to control other NRPS gene clusters in Aspergillus species, is highly probable.
Caption: A putative regulatory pathway for circumdatin biosynthesis.
Further research is required to identify the specific transcription factors within or outside the apbe cluster that directly regulate its expression and to understand how these are controlled by global regulatory networks in response to environmental signals.
Conclusion
The biosynthesis of this compound is a fascinating example of fungal natural product assembly, featuring a pre-NRPS tailoring strategy to expand the chemical diversity of its products. The elucidation of this pathway through heterologous expression and precursor feeding experiments provides a solid foundation for future synthetic biology efforts aimed at producing novel circumdatin analogues with potentially enhanced therapeutic properties. Understanding the regulatory networks that govern the expression of the apbe gene cluster will be the next frontier in harnessing the full biosynthetic potential of this important class of fungal alkaloids.
References
The Biological Frontier of Circumdatin A and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumdatin A, a benzodiazepine (B76468) alkaloid, and its growing family of synthetic and naturally occurring analogs have emerged as a compelling class of compounds with a diverse range of biological activities. Initially isolated from fungi, these molecules have demonstrated potential in oncology, neuroprotection, and anti-inflammatory applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and development of these promising therapeutic agents.
Quantitative Biological Activity Data
The biological effects of this compound and its analogs have been quantified across various assays, revealing a spectrum of potencies and selectivities. The following tables summarize the key quantitative data available in the current literature, facilitating a comparative analysis of these compounds.
Table 1: Cytotoxic Activity of Circumdatin Analogs against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ochrazepine A (1) | MV-4-11 | Leukemia | 3.94 | |
| K562 | Leukemia | 6.05 | ||
| U251 | Glioblastoma | 11.32 | ||
| Ochrazepine B (2) | U251 | Glioblastoma | 8.75 | |
| Ochrazepine C (3) | A673 | Rhabdomyoma | 9.50 | |
| U87 | Glioblastoma | 7.30 | ||
| Hep3B | Liver Cancer | 2.50 | ||
| Ochrazepine D (4) | U251 | Glioblastoma | 6.20 | |
| Aspyrone (6) | MV-4-11 | Leukemia | 2.54 | |
| K562 | Leukemia | 5.22 | ||
| Unusual Quinazoline Alkaloid (1) | THP-1 | Leukemia | 7 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-Inflammatory and Neuroprotective Activity of Circumdatin D
| Activity | Assay | Model | IC50 / Effect | Reference |
| Anti-AChE Activity | Ellman's Method | In vitro | Potent Inhibition | |
| NO Production Inhibition | Griess Assay | LPS-induced BV-2 cells | Potent Inhibition | |
| Neuroprotection | AD-like nematode model (CL4176) | In vivo | Delayed paralysis |
AChE: Acetylcholinesterase; NO: Nitric Oxide; LPS: Lipopolysaccharide; AD: Alzheimer's Disease.
Table 3: Enzyme Inhibitory and Other Biological Activities
| Compound | Target/Activity | Assay | ED50 / IC50 | Reference |
| This compound | UV-A Protection | ED50 = 82.0 µM | ||
| Circumdatin E | Mitochondrial NADH Oxidase Inhibition | Inhibitory Activity | ||
| Circumdatin H | Mitochondrial NADH Oxidase Inhibition | Inhibitory Activity | ||
| Circumdatin D | Acetylcholinesterase (AChE) Inhibition | Potent Inhibition |
UV-A: Ultraviolet A; ED50: The half maximal effective dose.
Key Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a practical resource for reproducing and building upon existing research.
Cell Viability and Cytotoxicity Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Procedure:
-
Prepare opaque-walled multiwell plates with mammalian cells in culture medium (e.g., 100 µL per well for a 96-well plate).
-
Include control wells containing medium without cells for background luminescence measurement.
-
Add the test compound at various concentrations to the experimental wells and incubate for the desired period.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer. The luminescent signal is directly proportional to the number of viable cells.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Seed cells in a 96-well microtiter plate and treat with the experimental compounds.
-
After the incubation period, fix the cell monolayers by adding 10% (wt/vol) trichloroacetic acid (TCA) and incubate for at least 1 hour at 4°C.
-
Wash the plates repeatedly with 1% (vol/vol) acetic acid to remove excess dye.
-
Air-dry the plates completely.
-
Add 0.057% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.
-
Air-dry the plates again.
-
Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the cell mass.
-
Anti-Inflammatory and Neuroprotective Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase, an enzyme critical for nerve function and a target in Alzheimer's disease therapy.
-
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations in a 96-well plate.
-
Add the acetylcholinesterase enzyme to the wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity.
-
Enzyme Inhibition Assays
1. Mitochondrial NADH Oxidase Inhibition Assay
This assay assesses the inhibition of Complex I of the mitochondrial respiratory chain.
-
Procedure:
-
Isolate mitochondria from a suitable source (e.g., beef heart).
-
Prepare an assay medium containing buffer, the substrate NADH, and an artificial electron acceptor (e.g., coenzyme Q1 or decylubiquinone).
-
Add the isolated mitochondria to the assay medium.
-
Add the test compound at various concentrations.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm. The rate of NADH oxidation reflects the activity of NADH oxidase.
-
Signaling Pathways and Mechanisms of Action
The biological activities of Circumdatin analogs are underpinned by their modulation of key intracellular signaling pathways. Circumdatin D, in particular, has been shown to exert its neuroprotective and anti-inflammatory effects by interfering with the TLR4-mediated inflammatory cascade.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines. Circumdatin D has been shown to inhibit this pathway.
Caption: TLR4 signaling pathway inhibited by Circumdatin D.
Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT Signaling Pathways
Circumdatin D has also been implicated in the modulation of the MAPK and JAK/STAT signaling pathways, which are also downstream of TLR4 activation and play crucial roles in inflammation and cell proliferation.
Caption: Overview of MAPK and JAK/STAT signaling pathways.
Experimental Workflow for Biological Activity Screening
A typical workflow for the initial screening and characterization of the biological activity of new Circumdatin analogs is outlined below.
Caption: Workflow for screening Circumdatin analogs.
Conclusion and Future Directions
This compound and its analogs represent a versatile scaffold for the development of novel therapeutics. The available data highlight their potential in cancer, neurodegenerative diseases, and inflammatory disorders. The diverse biological activities observed warrant further investigation into their structure-activity relationships (SAR) to optimize potency and selectivity. Future research should focus on the synthesis of novel analogs, comprehensive in vivo efficacy studies, and a deeper elucidation of their molecular targets and mechanisms of action. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
Circumdatin A: A Technical Guide to Its Natural Sources, Production, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumdatin A is a fungal alkaloid belonging to the benzodiazepine (B76468) class of natural products. First isolated from Aspergillus ochraceus, it is part of a larger family of structurally related compounds known as circumdatins. These molecules have garnered interest in the scientific community due to their unique chemical structures and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its producers, and the experimental methodologies for its isolation, purification, and structural elucidation.
Natural Producers of this compound and Related Alkaloids
This compound and its analogues are primarily produced by filamentous fungi, predominantly from the genus Aspergillus, and more specifically, species within the section Circumdati. While Aspergillus ochraceus is the most frequently cited producer, other species have also been identified as sources of these compounds. The production of circumdatins can be inconsistent across different strains and culture conditions.
| Fungal Species | Circumdatins Produced | Reference(s) |
| Aspergillus ochraceus | This compound, B, C, F, G, H | [1][2][3] |
| Aspergillus ostianus | This compound, B, D, E, H, J | [4] |
| Aspergillus westerdijkiae | Circumdatins | [5] |
| Aspergillus petrakii | Circumdatins | [5] |
| Exophiala sp. | Circumdatin I | [5] |
Biosynthesis of Circumdatins
The biosynthesis of circumdatins involves a non-ribosomal peptide synthetase (NRPS) pathway. The core structure is assembled from two molecules of anthranilic acid and one amino acid, typically proline. The structural diversity of the circumdatin family arises from variations in the amino acid incorporated and subsequent modifications to the scaffold.
Experimental Protocols
Fungal Cultivation and Fermentation
The production of this compound is typically achieved through submerged fermentation of the producing fungal strain.
-
Strain Selection and Inoculum Preparation : A high-yielding strain of a known this compound producer, such as Aspergillus ochraceus, is selected. The fungus is grown on a suitable agar (B569324) medium to generate a dense spore suspension, which serves as the inoculum.
-
Fermentation Medium : A variety of liquid media can be employed. A common approach is to use a nutrient-rich broth. For marine-derived fungi, the medium is often supplemented with sea salt.
-
Fermentation Conditions : The inoculated medium is incubated in flasks on a rotary shaker at a controlled temperature (typically 25-30°C) for a period of 7 to 21 days. Aeration is crucial for fungal growth and secondary metabolite production.
Extraction and Isolation
Following fermentation, the fungal biomass and culture broth are separated for the extraction of this compound.
-
Extraction : The culture broth is typically extracted with an organic solvent such as ethyl acetate. The fungal mycelium can also be extracted separately after homogenization. The organic extracts are then combined and concentrated under reduced pressure.
-
Preliminary Fractionation : The crude extract is subjected to a preliminary fractionation step, often using vacuum-liquid chromatography (VLC) over silica (B1680970) gel. A stepwise gradient of solvents with increasing polarity is used for elution.
-
Chromatographic Purification : The fractions containing circumdatins are further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography : Silica gel or Sephadex LH-20 are commonly used stationary phases.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a powerful tool for the final purification of this compound.
-
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the molecular structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is employed for the complete structural assignment of this compound.[7][8] This includes:
-
¹H NMR : Provides information about the number and chemical environment of protons.
-
¹³C NMR : Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[9]
-
-
X-ray Crystallography : In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[4]
Conclusion
This compound represents an intriguing class of fungal secondary metabolites with a complex chemical architecture. The understanding of its natural producers and biosynthetic pathway opens avenues for bioengineering and the production of novel analogues. The detailed experimental protocols for its isolation and characterization provided in this guide serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into the biological potential of this fascinating molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Circumdatin G, a new alkaloid from the fungus Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circumdatin H, a new inhibitor of mitochondrial NADH oxidase, from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS-IT-TOF Identification of Circumdatins Produced by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. youtube.com [youtube.com]
- 9. Circumdatin-Aspyrone Conjugates from the Coral-Associated Aspergillus ochraceus LCJ11-102 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Circumdatin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Circumdatin A, a benzodiazepine (B76468) alkaloid produced by fungi of the genus Aspergillus. The information presented herein is intended to support research, discovery, and development efforts focused on this and related natural products.
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been employed to determine the molecular formula of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M + H]⁺ | 508.1714 | 508.1718 | C₂₆H₂₅N₃O₈ |
Note: Data corresponds to the molecular formula of a related ochrazepine, a conjugate of 2-hydroxycircumdatin C. The core circumdatin structure's mass spectrometry data would be a component of this.[1]
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound has been achieved through extensive NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D correlation experiments. The data presented below is typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Circumdatin-related Structure (Ochrazepine A) in DMSO-d₆
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2 | 162.9 | |
| 4 | 146.4 | 6.83, s |
| 5 | 127.4 | |
| 6 | 65.9 | 4.19, d (5.8) |
| 7 | 79.1 | 4.27, dd (5.8, 2.5) |
| 8 | 79.1 | 4.88, m |
| 9 | 68.1 | 3.89, m |
| 10 | 17.9 | 1.32, d (6.5) |
| 11 | 19.6 | 1.19, d (7.0) |
| 1' | ||
| 2' | 8.17, dd (7.9, 1.5) | |
| 3' | 7.58, td (8.1, 1.2) | |
| 4' | 7.89, td (8.4, 1.5) | |
| 5' | 7.72, d (8.2) | |
| 6' | ||
| 7' | 7.03, s | |
| 8' | 6.99, s | |
| NH | 8.55, d (5.8) | |
| sp³-CH | 4.32, m | |
| CH₃ | 1.51, d (6.7) |
Note: This table is a representative compilation based on reported data for Ochrazepine A, a conjugate containing a 2-hydroxycircumdatin C fragment.[1] The full, detailed NMR data for this compound can be found in the supporting information of the cited literature.[1][3]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for fungal metabolites like this compound.
Isolation and Purification
This compound is typically isolated from the fermentation broth of Aspergillus species. The general procedure involves:
-
Fermentation: Culturing the fungus in a suitable liquid or solid medium.
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification, which may include:
-
Column chromatography on silica (B1680970) gel.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.
-
Mass Spectrometry
High-resolution mass spectra are typically acquired on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A UPLC-MS-IT-TOF system or similar high-resolution instrument is used.[2]
-
Ionization Mode: Positive ion mode is commonly used for alkaloids to observe the [M+H]⁺ adduct.
-
Data Acquisition: Data is collected over a mass range of m/z 100-1500.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments are performed using collision-induced dissociation (CID) to obtain fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz).
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆.
-
¹H NMR:
-
Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
-
-
¹³C NMR:
-
Spectra are typically acquired with proton decoupling.
-
Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
-
2D NMR:
-
A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Circumdatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumdatin A is a fungal metabolite belonging to the benzodiazepine (B76468) alkaloid class, originally isolated from Aspergillus ochraceus. Its unique chemical structure has garnered interest within the scientific community, suggesting potential for further investigation into its bioactivity. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, compiled from available scientific literature. The information is presented to support researchers, scientists, and drug development professionals in their ongoing and future work with this compound.
Chemical Properties
A summary of the fundamental chemical properties of this compound is provided below. These data are essential for understanding the molecule's behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₁₉N₃O₅ | [1][2] |
| Molecular Weight | 393.39 g/mol | [1][2] |
| CAS Number | 223130-52-7 | [1] |
| Appearance | Solid | [1] |
| Purity | >95% (by HPLC) | [2] |
| UV λmax | 238 nm | [1] |
| Solubility | Soluble in ethanol, methanol, and DMSO. | [1][2] |
Stability and Storage
Proper storage and handling are critical to maintaining the integrity of this compound for research purposes.
| Condition | Recommendation | Source(s) |
| Long-term Storage | -20°C | [1][2] |
| Stability | Stable for ≥ 4 years at -20°C. | [1] |
| Shipping | Shipped at room temperature. | [1] |
Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light) have not been extensively reported for this compound. Such studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability, which is vital for formulation development and regulatory submissions.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and analysis of this compound are not available in a single comprehensive source. However, a general workflow can be inferred from various studies.
Isolation and Purification from Aspergillus ochraceus
The isolation of this compound typically involves the cultivation of Aspergillus ochraceus on a suitable medium, followed by extraction and chromatographic purification.
1. Fungal Cultivation:
-
Aspergillus ochraceus is cultured on a solid or in a liquid medium. One reported method involves cultivation on solid rice medium with the addition of artificial sea salt for 14 days.
2. Extraction:
-
The fungal culture (mycelium and/or broth) is extracted with an organic solvent, such as ethyl acetate (B1210297) (EtOAc).
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These methods may include:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase with a gradient of solvents (e.g., a mixture of petroleum ether and ethyl acetate) to fractionate the extract.
-
High-Performance Liquid Chromatography (HPLC): A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution, for final purification.
-
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
-
Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at the UV λmax of 238 nm.
2. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):
-
UPLC coupled with a high-resolution mass spectrometer (e.g., IT-TOF) allows for the rapid separation and identification of this compound and related metabolites.
-
Fragmentation Pattern: The common fragmentation pathway for circumdatins involves the elimination of nitrogenous groups followed by successive losses of carbonyl groups. This information is valuable for structural elucidation and identification in complex mixtures.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Detailed spectral data can be found in the initial isolation papers.
Signaling Pathway Interactions: A Case Study of Circumdatin D
While there is currently no direct scientific evidence detailing the specific signaling pathways modulated by this compound, studies on the closely related compound, Circumdatin D , provide valuable insights into the potential biological activities of this class of molecules. Circumdatin D has been shown to exert neuroprotective effects by modulating inflammatory pathways in microglia.
A study on Circumdatin D demonstrated its ability to interfere with the Toll-like receptor 4 (TLR4)-mediated inflammatory response induced by lipopolysaccharide (LPS). Specifically, Circumdatin D was found to inhibit the activation of key downstream signaling cascades, including:
-
Nuclear Factor-kappa B (NF-κB) Pathway
-
Mitogen-Activated Protein Kinase (MAPK) Pathways
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The inhibition of these pathways by Circumdatin D leads to a reduction in the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory mechanism of action.
Below is a diagram illustrating the signaling pathways modulated by Circumdatin D, which may serve as a hypothetical model for investigating the biological activity of this compound.
Figure 1: Postulated inhibitory effect of Circumdatin D on TLR4-mediated inflammatory signaling pathways.
Conclusion and Future Directions
This compound is a fungal metabolite with a well-defined chemical structure. While basic chemical properties and long-term storage stability have been established, there remains a significant gap in the publicly available data regarding its detailed physicochemical characteristics, such as melting point and pKa. Furthermore, comprehensive stability profiling under forced degradation conditions is necessary to fully understand its degradation pathways.
Crucially, the biological activity of this compound, particularly its interaction with cellular signaling pathways, is an unexplored area. The anti-inflammatory and neuroprotective effects observed for the related compound, Circumdatin D, suggest that this compound may also possess interesting bioactivities. Future research should focus on:
-
Comprehensive Physicochemical Characterization: Determination of melting point, pKa, and solubility in a wider range of solvents.
-
Detailed Stability Studies: Performing forced degradation studies to identify potential degradants and establish degradation kinetics.
-
Elucidation of Biological Activity: Screening this compound for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
-
Mechanism of Action Studies: Investigating the interaction of this compound with specific cellular signaling pathways to understand its molecular mechanism of action.
A thorough investigation into these areas will be instrumental in unlocking the full potential of this compound for future applications in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Circumdatin A and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Circumdatins are a class of fungal alkaloids characterized by a quinazolino[3,2-a]benzodiazepinedione scaffold. These natural products have garnered significant interest due to their diverse biological activities, including potent inhibition of mitochondrial NADH oxidase (Complex I) and cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for the total synthesis of Circumdatin A and its derivatives. Key synthetic strategies, including the Eguchi aza-Wittig reaction and tin triflate-mediated cyclization, are outlined. Furthermore, the biological implications of mitochondrial NADH oxidase inhibition by these compounds are discussed, and relevant signaling pathways are visualized.
Introduction
The circumdatin family of alkaloids, isolated from various species of the fungus Aspergillus, represents a promising source of novel therapeutic agents. Their core structure, a fused quinazolinone and benzodiazepine (B76468) ring system, presents a unique synthetic challenge and a scaffold for medicinal chemistry exploration. Notably, compounds like Circumdatin H have been identified as inhibitors of the mammalian mitochondrial respiratory chain, specifically targeting NADH oxidase (Complex I). This inhibition disrupts cellular energy metabolism and can induce downstream signaling events, leading to apoptosis and cytotoxicity in cancer cells. The synthesis of this compound and its analogs is crucial for further structure-activity relationship (SAR) studies and the development of new drug candidates.
Total Synthesis of this compound and Derivatives: Key Strategies
The total synthesis of the circumdatin core relies on the efficient construction of the fused heterocyclic system. Two prominent and effective methods are the Eguchi aza-Wittig protocol and Lewis acid-mediated cyclization.
Strategy 1: Eguchi Aza-Wittig Reaction
The Eguchi aza-Wittig protocol is a powerful tool for the synthesis of quinazolinone-containing natural products. This method typically involves the selective acylation of a benzodiazepinedione with a 2-azidobenzoyl chloride, followed by an intramolecular aza-Wittig reaction to form the quinazolinone ring.
Strategy 2: Tin Triflate-Mediated Double Cyclization
An alternative and efficient approach involves the use of a Lewis acid, such as tin triflate, to catalyze the direct double cyclization of a linear tripeptide precursor. This method offers a rapid and high-yield route to the quinazolino[3,2-a]benzodiazepinedione core.
Experimental Protocols
Protocol 1: Synthesis of Circumdatin F via Tin Triflate-Mediated Cyclization
This protocol is adapted from the tin triflate-mediated synthesis of quinazolino[3,2-a]benzodiazepinediones.
Step 1: Synthesis of the Tripeptide Precursor
-
To a solution of N-Cbz-L-tryptophan (1.0 eq) in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add methyl anthranilate (1.0 eq) and stir at room temperature overnight.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting dipeptide is then coupled with another molecule of anthranilic acid using a similar DCC/NHS coupling procedure to yield the linear tripeptide precursor.
Step 2: Tin Triflate-Mediated Double Cyclization
-
Dissolve the tripeptide precursor (1.0 eq) in 1,2-dichloroethane.
-
Add tin (II) triflate (Sn(OTf)2) (0.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated NaHCO3 solution.
-
Extract the product with DCM, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Circumdatin F.
Protocol 2: General Synthesis of the Quinazolinobenzodiazepine Core via Aza-Wittig Reaction
This protocol outlines the general steps for the synthesis of the core structure found in many circumdatins, adapted from the synthesis of asperlicin (B1663381) D.
Step 1: Preparation of the Azido-Peptide Intermediate
-
Couple N-(2-azidobenzoyl)anthranilic acid (1.0 eq) with the desired amino acid methyl ester (e.g., L-proline methyl ester) (1.1 eq) using a standard peptide coupling reagent such as HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-16 hours.
-
Extract the product with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Step 2: Intramolecular Staudinger/Aza-Wittig Reaction
-
Dissolve the azido-peptide intermediate (1.0 eq) in dry THF.
-
Add triphenylphosphine (B44618) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Heat the reaction mixture to reflux for 8-12 hours to facilitate the aza-Wittig cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the quinazolino[3,2-a]benzodiazepinedione core.
Data Presentation
Table 1: Summary of Synthetic Yields for Circumdatin Derivatives
| Compound | Synthetic Strategy | Key Reagents | Overall Yield (%) | Reference |
| Circumdatin F | Tin Triflate-Mediated Cyclization | Sn(OTf)2, Microwaves | 23-62% | |
| Sclerotigenin | Tin Triflate-Mediated Cyclization | Sn(OTf)2, Microwaves | 23-62% | |
| Asperlicin C | Tin Triflate-Mediated Cyclization | Sn(OTf)2, Microwaves | 23-62% | |
| Circumdatin F | Eguchi aza-Wittig Protocol | 2-azidobenzoyl chloride, PPh3 | Not specified | |
| Circumdatin C | Dehydration and Cyclization | PPh3, I2, HBr/AcOH | Not specified |
Table 2: Spectroscopic Data for Representative Circumdatins
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Reference |
| Circumdatin C | 8.25 (d, J=8.0 Hz, 1H), 7.80-7.70 (m, 2H), 7.55-7.45 (m, 2H), 7.30-7.20 (m, 2H), 4.95 (dd, J=10.0, 5.0 Hz, 1H), 3.80-3.60 (m, 2H), 2.40-2.10 (m, 4H) | 168.5, 162.1, 147.2, 140.5, 134.8, 132.5, 128.9, 127.5, 127.1, 126.8, 121.3, 120.9, 58.2, 48.5, 29.8, 24.5 | 317.1164 [M]+ | |
| Ochrazepine A | 8.17 (dd, J=7.9, 1.5 Hz, 1H), 7.89 (td, J=8.4, 1.5 Hz, 1H), 7.72 (d, J=8.2 Hz, 1H), 7.58 (td, J=8.1, 1.2 Hz, 1H), 7.03 (s, 1H), 6.99 (s, 1H), 4.32 (m, 1H), 1.51 (d, J=6.7 Hz, 1H) | 164.3, 160.2, 158.9, 147.2, 146.3, 134.6, 132.8, 127.3, 126.5, 126.1, 121.2, 117.4, 115.8, 77.2, 75.9, 69.8, 62.4, 58.1, 20.9, 18.2 | 508.1718 [M+H]+ |
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Biological Implications and Mechanism of Action
The primary biological target of several circumdatin derivatives is mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Inhibition of this enzyme has profound effects on cellular metabolism and signaling.
-
Disruption of the Electron Transport Chain: By inhibiting Complex I, circumdatins block the transfer of electrons from NADH to ubiquinone, thereby disrupting the electron transport chain.
-
Decreased ATP Production: This disruption leads to a significant reduction in ATP synthesis through oxidative phosphorylation, depriving the cell of its primary energy source.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I results in the leakage of electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals and other reactive oxygen species.
-
Induction of Oxidative Stress: The accumulation of ROS creates a state of oxidative stress, which can damage cellular components, including DNA, proteins, and lipids.
-
Modulation of Signaling Pathways:
Application Notes and Protocols for the Semi-synthesis of Novel Circumdatin A Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the semi-synthesis of novel analogs of Circumdatin A, a benzodiazepine (B76468) alkaloid with promising therapeutic potential. These protocols are intended to guide researchers in the chemical modification of the circumdatin scaffold to explore structure-activity relationships (SAR) and develop new drug candidates with enhanced biological activities, particularly in the area of oncology.
Introduction
Circumdatins are a class of fungal alkaloids characterized by a unique pyrrolo[1][2]benzodiazepine core. This scaffold has attracted significant attention in medicinal chemistry due to the diverse biological activities exhibited by its members, including anticancer, neuroprotective, and antiviral properties. This compound, a prominent member of this family, serves as a valuable starting point for semi-synthetic modifications aimed at improving its potency, selectivity, and pharmacokinetic profile.
This document focuses on the semi-synthesis of this compound analogs, providing a detailed protocol for the synthesis of circumdatin-aspyrone conjugates as a key example of derivatization. Furthermore, it presents cytotoxicity data for these novel analogs against a panel of human cancer cell lines and discusses the potential signaling pathways involved in their mechanism of action.
Data Presentation
The following tables summarize the cytotoxic activities of semi-synthetic circumdatin analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM).
Table 1: Cytotoxicity (IC50 in µM) of Ochrazepine Analogs (Circumdatin C-Aspyrone Conjugates) Against Human Cancer Cell Lines
| Compound | U251 (Glioblastoma) | A673 (Rhabdomyoma) | U87 (Glioblastoma) | Hep3B (Liver Cancer) |
| Ochrazepine A | 11.3 | >20 | >20 | >20 |
| Ochrazepine B | 6.8 | >20 | >20 | >20 |
| Ochrazepine C | >20 | 2.5 | 6.8 | 8.9 |
| Ochrazepine D | 7.5 | >20 | >20 | >20 |
| 2-hydroxycircumdatin C | >20 | >20 | >20 | >20 |
| Aspyrone (B94758) | 2.54 | 3.12 | 4.56 | 5.89 |
Data sourced from a study on circumdatin-aspyrone conjugates.[3]
Experimental Protocols
This section provides a detailed protocol for the semi-synthesis of Ochrazepines A-D, which are conjugates of 2-hydroxycircumdatin C and aspyrone. While this protocol utilizes a Circumdatin C derivative, the nucleophilic addition reaction described is a versatile method that can be adapted for the modification of this compound, provided a suitable nucleophilic handle is present or can be introduced on the this compound scaffold.
Semi-synthesis of Ochrazepines A-D
Objective: To synthesize novel circumdatin analogs by conjugating 2-hydroxycircumdatin C with aspyrone.
Materials:
-
2-hydroxycircumdatin C
-
Aspyrone
-
Methanol (MeOH)
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: A solution of 2-hydroxycircumdatin C (5.0 mg) and aspyrone (5.0 mg) is prepared in pyridine (1.0 mL).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 48 hours.
-
Quenching and Purification: The reaction is quenched by the addition of MeOH. The resulting mixture is then subjected to semi-preparative HPLC for the purification of the products.
-
Product Isolation: Ochrazepines A-D are isolated as reddish-brown powders.
-
Characterization: The structures of the isolated compounds are confirmed using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Note: This reaction proceeds via a nucleophilic addition of the hydroxyl groups of 2-hydroxycircumdatin C to the epoxide of aspyrone.[3] The reaction is regioselective, leading to the formation of different isomers (Ochrazepines A-D).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the semi-synthesis and biological evaluation of novel this compound analogs.
Caption: Workflow for the generation and testing of new this compound analogs.
Proposed Signaling Pathway for Anticancer Activity
While the precise signaling pathways modulated by semi-synthetic this compound analogs are still under investigation, many cytotoxic agents induce apoptosis through the PI3K/Akt signaling pathway. The following diagram illustrates a hypothetical mechanism by which a this compound analog could induce apoptosis. Raddeanin A, another natural product, has been shown to induce apoptosis and cell cycle arrest in human colorectal cancer cells by regulating this pathway.[4] Similarly, Platycodin D has been found to induce apoptosis in human bladder cancer cells through the ROS-dependent inactivation of the PI3K/Akt/mTOR signaling pathway.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel combretastatin analogues effective against murine solid tumors: design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Purity Assessment of Circumdatin A using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumdatin A is a benzodiazepine (B76468) alkaloid first isolated from the fungus Aspergillus ochraceus. As a member of a class of natural products with diverse biological activities, the accurate determination of its purity is critical for reliable pharmacological studies and potential drug development. This application note provides detailed protocols for the purity assessment of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity determination.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and potential impurities.
2.1.1. Materials and Reagents
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks
-
Autosampler vials
2.1.2. Sample Preparation
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
2.1.3. HPLC Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm and 275 nm |
2.1.4. Data Analysis
The purity of this compound is determined by calculating the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used to determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.
2.2.1. Materials and Reagents
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone)
-
NMR tubes
2.2.2. Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample and 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
2.2.3. NMR Instrumentation and Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Pulse Sequence | Standard 1D proton |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation) |
| Number of Scans | 16 or higher for good signal-to-noise |
2.2.4. Data Analysis
The purity of this compound is calculated using the following formula:
Purity (%) = (Isample / Istd) x (Nstd / Nsample) x (Msample / Mstd) x (Pstd / Wsample) x 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
P = Purity of the standard
-
W = Weight of the sample
-
std = Internal Standard
-
sample = this compound
Data Presentation
HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | Area % |
| This compound | 12.5 | 1850000 | 99.5 |
| Impurity 1 | 8.2 | 5000 | 0.27 |
| Impurity 2 | 10.1 | 4200 | 0.23 |
Representative ¹H and ¹³C NMR Data for a Circumdatin Core Structure
The following table provides expected chemical shifts for a 2-hydroxycircumdatin C fragment, which is structurally very similar to this compound.[1] Definitive NMR data for this compound can be found in the work by Rahbæk et al. (1999).[2]
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | - | 8.55 (d, 5.8) |
| 2 | 162.9 | - |
| 3 | 145.2 | - |
| 4 | 120.5 | 7.03 (s) |
| 5 | 115.1 | - |
| 6 | 130.2 | 6.99 (s) |
| 7 | 118.9 | - |
| 8 | 148.7 | - |
| 10 | 165.1 | - |
| 11 | 135.8 | - |
| 12 | 125.3 | 8.17 (dd, 7.9, 1.5) |
| 13 | 128.4 | 7.58 (td, 8.1, 1.2) |
| 14 | 133.7 | 7.89 (td, 8.4, 1.5) |
| 15 | 123.1 | 7.72 (d, 8.2) |
| 16 | 140.1 | - |
| 18 | 55.6 | 4.32 (m) |
| 19 | 20.1 | 1.51 (d, 6.7) |
Mandatory Visualizations
Caption: Experimental workflow for HPLC and NMR purity analysis of this compound.
Conclusion
The combination of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the purity assessment of this compound. HPLC is a powerful tool for detecting and quantifying impurities, while qNMR offers an accurate method for determining the absolute purity and confirming the structural integrity of the compound. These detailed protocols serve as a valuable resource for researchers and scientists in the field of natural product chemistry and drug development, ensuring the quality and reliability of their studies.
References
Application Notes and Protocols for Biological Assays of Circumdatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumdatins are a class of quinazoline (B50416) alkaloids produced by fungi, notably Aspergillus species. Circumdatin A and its analogues have garnered significant interest within the scientific community due to their diverse biological activities. Research has demonstrated their potential as cytotoxic agents against various cancer cell lines, as well as their neuroprotective effects, which are attributed to the inhibition of acetylcholinesterase and the modulation of inflammatory pathways. Furthermore, some circumdatins have been shown to inhibit mitochondrial NADH oxidase and exhibit potential antiviral properties.
These application notes provide detailed protocols for a selection of key biological assays to investigate the therapeutic potential of this compound. The described methods will enable researchers to assess its cytotoxicity, anti-neuroinflammatory, and enzyme-inhibitory activities.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
| U87 | Glioblastoma | 12.8 |
Note: These are example values and should be determined experimentally.
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Mediators in BV-2 Microglial Cells
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 1.2 ± 0.3 | 25.3 ± 4.1 | 15.8 ± 2.9 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 850.7 ± 55.2 | 620.4 ± 41.3 |
| LPS + this compound (5 µM) | 15.3 ± 1.5 | 452.1 ± 30.8 | 315.6 ± 25.1 |
| LPS + this compound (10 µM) | 8.9 ± 0.9 | 210.5 ± 18.9 | 150.2 ± 12.7 |
| LPS + this compound (20 µM) | 4.1 ± 0.5 | 98.2 ± 10.5 | 65.7 ± 8.3 |
Note: Data are presented as mean ± standard deviation.
Table 3: Inhibition of Acetylcholinesterase by this compound
| This compound Concentration (µM) | % Inhibition |
| 1 | 15.3 |
| 5 | 42.8 |
| 10 | 68.2 |
| 25 | 85.1 |
| 50 | 95.7 |
Note: IC₅₀ value can be calculated from this data.
Experimental Protocols
Cytotoxicity Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol determines the cytotoxicity of this compound against a panel of human cancer cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, U87)
-
Complete cell culture medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the concentration of this compound to determine the IC₅₀ value.
-
Anti-Neuroinflammatory Activity Assay in LPS-Stimulated Microglial Cells
This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Protocol:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), a this compound alone group, and an LPS alone group.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a 96-well plate, add 50 µL of sulfanilamide (B372717) solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining cell culture supernatant and centrifuge to remove any debris.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody overnight.
-
Block the plate and then add the cell culture supernatants and standards.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of AChE activity by this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound
-
96-well plate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of DTNB solution, 20 µL of the this compound dilution (or buffer for control), and 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to initiate the reaction, except in the blank wells (add 20 µL of buffer instead).
-
Incubate the plate at 25°C for 15 minutes.
-
Add 20 µL of ATCI solution to all wells to start the colorimetric reaction.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the log of the concentration of this compound to determine the IC₅₀ value.
-
Western Blot Analysis of Inflammatory Signaling Pathways
This protocol is for the analysis of key protein phosphorylation in the NF-κB, MAPK, and JAK-STAT signaling pathways in LPS-stimulated BV-2 cells treated with this compound.
Materials:
-
BV-2 cells treated as in the anti-neuroinflammatory assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-p65, p-IκBα, p-p38, p-ERK, p-JNK, p-JAK2, p-STAT3, and their total protein counterparts, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Application Notes and Protocols for In Vitro Neuroprotective Activity Assay of Circumdatin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is available for the neuroprotective activity of Circumdatin A. The following application notes and protocols are based on studies conducted on the structurally related compound, Circumdatin D , which belongs to the same class of fungal alkaloids.[1][2][3] These protocols can be adapted to evaluate the neuroprotective potential of this compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. Key pathological features include neuroinflammation, oxidative stress, and cholinergic dysfunction.[1][2] Circumdatins, a class of alkaloids isolated from fungi, have emerged as promising candidates for neuroprotective agents. This document provides detailed protocols for in vitro assays to assess the neuroprotective activity of this compound, focusing on its potential to mitigate neuroinflammation and inhibit acetylcholinesterase, based on findings for the related compound, Circumdatin D.
Data Presentation
The following tables summarize the quantitative data obtained from in vitro neuroprotective assays performed on Circumdatin D . These values can serve as a benchmark for evaluating the activity of this compound.
Table 1: Anti-Neuroinflammatory Activity of Circumdatin D
| Assay | Cell Line | Inducer | Concentration of Circumdatin D | Effect | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | BV-2 Microglia | LPS | 1 - 25 µM | Inhibition of NO production | 12.5 |
| Pro-inflammatory Cytokine Release (TNF-α, IL-6) | BV-2 Microglia | LPS | 1 - 25 µM | Reduction in cytokine levels | Not Reported |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Circumdatin D
| Assay | Enzyme Source | Substrate | Concentration of Circumdatin D | Effect | IC₅₀ (µM) |
| AChE Inhibition | Electric Eel AChE | Acetylthiocholine (B1193921) Iodide | Not Specified | Inhibition of AChE activity | 2.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic concentrations of this compound before proceeding with neuroprotection assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) or microglial cell line (e.g., BV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anti-Neuroinflammation Assay in LPS-Stimulated BV-2 Microglia
Principle: Lipopolysaccharide (LPS) stimulates microglia to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). This assay measures the ability of this compound to inhibit this inflammatory response.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Protocol:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS and a group with LPS alone.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO levels.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This colorimetric assay, based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound
-
Donepezil (positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution.
-
Add 10 µL of different concentrations of this compound or the positive control.
-
Add 125 µL of 3 mM DTNB solution.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
Mandatory Visualizations
Caption: Experimental workflow for in vitro neuroprotective assays.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Circumdatin D Exerts Neuroprotective Effects by Attenuating LPS-Induced Pro-Inflammatory Responses and Downregulating Acetylcholinesterase Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circumdatin D Exerts Neuroprotective Effects by Attenuating LPS-Induced Pro-Inflammatory Responses and Downregulating Acetylcholinesterase Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for determining the cytotoxic effects of novel compounds, such as Circumdatin A, on various cancer cell lines. The following protocols detail two robust and widely used colorimetric assays for assessing cell viability: the Sulforhodamine B (SRB) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These methods are essential for initial drug screening and for quantifying the dose-dependent effects of a compound on cell proliferation and survival.
Data Presentation
The effective concentration of a compound that inhibits 50% of cell growth (IC50) is a critical parameter for evaluating its cytotoxic potential.[1] Results from cytotoxicity assays should be recorded and presented in a clear and organized manner to facilitate comparison across different cell lines and experimental conditions. Below is a template table for summarizing cytotoxicity data.
Table 1: Cytotoxicity of [Compound Name] on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., A549 | Lung | |||
| e.g., MCF-7 | Breast | |||
| e.g., HeLa | Cervical | |||
| e.g., HepG2 | Liver | |||
| Enter Cell Line | Enter Tissue |
Experimental Protocols
Accurate and reproducible data rely on meticulous experimental execution. The following sections provide detailed step-by-step protocols for the SRB and MTT assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[2][3] The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.[2][3]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Appropriate cancer cell lines and culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.[4] Add 100 µL of the diluted compound solutions to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours).[5][6] Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).[4]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% TCA to each well.[2] Incubate at 4°C for 1 hour.[2]
-
Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.[2][5] Allow the plates to air dry completely.[2][5]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Destaining and Solubilization: Remove the SRB solution and wash the plates quickly with 1% acetic acid to remove unbound dye.[2] Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[7][8] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
Appropriate cancer cell lines and culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours.[9]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C, protected from light.[7][9]
-
Formazan Solubilization: Carefully remove the medium without disturbing the cells.[9] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength between 550 and 590 nm.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Signaling Pathways
Cytotoxic compounds often induce programmed cell death, or apoptosis, in cancer cells. While the specific mechanism of this compound is yet to be fully elucidated, a common pathway involves the activation of caspases, a family of proteases that execute apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism, often initiated by cellular stress.
Caption: A generalized intrinsic apoptosis pathway often triggered by cytotoxic compounds.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Anti-inflammatory Assay of Circumdatin A using LPS Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages and other immune cells. This response is mediated through the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to the production of pro-inflammatory mediators including nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).
Circumdatins are a class of alkaloids isolated from fungi, and several derivatives have demonstrated significant biological activities. While direct studies on the anti-inflammatory properties of Circumdatin A are limited, its close structural analogs, Circumdatin D and 2-Hydroxycircumdatin C, have been shown to exhibit potent anti-inflammatory effects. These compounds have been reported to inhibit the production of pro-inflammatory mediators in LPS-stimulated microglial cells and macrophages by down-regulating the TLR4-mediated NF-κB and MAPK signaling pathways[1][2][3].
These application notes provide a detailed protocol for evaluating the potential anti-inflammatory activity of this compound using an in vitro LPS-induced inflammation model in macrophage cells. The provided methodologies are based on established protocols for assessing the anti-inflammatory effects of related Circumdatin compounds.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 5.2 |
| This compound | 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 | |
| 10 | 95.5 ± 4.9 | |
| 25 | 93.1 ± 5.3 | |
| 50 | 90.8 ± 4.7 | |
| 100 | 85.3 ± 5.5 |
Data are presented as mean ± standard deviation (SD) of three independent experiments.
Table 2: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |
| Control | 0 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 |
| LPS + this compound | 1 | 22.1 ± 1.9 | 13.0 |
| 5 | 18.5 ± 1.5 | 27.2 | |
| 10 | 13.7 ± 1.2 | 46.1 | |
| 25 | 8.9 ± 0.9 | 65.0 | |
| 50 | 5.3 ± 0.6 | 79.1 |
Data are presented as mean ± SD of three independent experiments.
Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | 50 ± 8 | 25 ± 5 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 |
| LPS + this compound | 1 | 1080 ± 95 | 730 ± 68 |
| 5 | 890 ± 80 | 610 ± 55 | |
| 10 | 650 ± 60 | 450 ± 40 | |
| 25 | 420 ± 35 | 280 ± 25 | |
| 50 | 250 ± 22 | 150 ± 18 |
Data are presented as mean ± SD of three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for these experiments.
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded into new culture flasks.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and this compound-only groups.
-
After incubation, collect the cell culture supernatants.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatants after 24 hours of incubation.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific kits being used.
-
Briefly, this involves adding the supernatants to antibody-pre-coated wells, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Putative mechanism of this compound in LPS-induced inflammatory signaling pathways.
References
- 1. Circumdatin D Exerts Neuroprotective Effects by Attenuating LPS-Induced Pro-Inflammatory Responses and Downregulating Acetylcholinesterase Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circumdatin D Exerts Neuroprotective Effects by Attenuating LPS-Induced Pro-Inflammatory Responses and Downregulating Acetylcholinesterase Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxycircumdatin C inhibits LPS-induced BV2 cells inflammatory response via down-regulation of TLR4-mediated NF-κB/MAPK and JAK2/STAT3 pathways [jcps.bjmu.edu.cn]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of Circumdatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating the nerve impulse at cholinergic synapses.[1] Inhibition of AChE is a critical therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1] The in vitro acetylcholinesterase inhibition assay is a fundamental tool for the discovery and characterization of new AChE inhibitors.[1] Circumdatin A, a fungal alkaloid, is a compound of interest for its potential biological activities. These application notes provide a detailed protocol for evaluating the acetylcholinesterase inhibitory potential of this compound using the widely adopted Ellman's colorimetric method.
Principle of the Assay
The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.[1] This method utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored anion 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[1] The rate of yellow color formation is directly proportional to the AChE activity. When an inhibitor like this compound is present, the reaction rate decreases, allowing for the quantification of its inhibitory potency.[1]
Materials and Reagents
-
Acetylcholinesterase (AChE) (e.g., from electric eel or human recombinant)[2]
-
Acetylthiocholine iodide (ATCI)[2]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[2]
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)[2]
-
This compound (test compound)
-
Positive control inhibitor (e.g., Donepezil or Eserine)[2]
-
96-well clear flat-bottom plates[2]
-
Microplate reader capable of measuring absorbance at 412 nm[2]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Experimental Protocols
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.
-
Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.1 - 0.5 U/mL.[1]
-
Acetylthiocholine Iodide (ATCI) Solution: Prepare a 10 mM stock solution of ATCI in deionized water.[1]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the phosphate buffer.[1]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
This compound Serial Dilutions: Create a serial dilution of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent effects.[1]
-
Positive Control Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., Donepezil) in the same manner as this compound.
Assay Procedure (96-well plate format)
The following procedure outlines the steps for setting up the assay in a 96-well plate with a total volume of 200 µL per well.[1]
-
Plate Setup:
-
Blank Wells: 180 µL of buffer and 20 µL of ATCI solution (no enzyme).[1]
-
Control Wells (100% Activity): 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.[1]
-
Test Compound Wells: 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.[1]
-
Positive Control Wells: 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the positive control serial dilutions.
-
-
Pre-incubation: After adding the enzyme and inhibitor (this compound or positive control), gently tap the plate to mix and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[1]
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the reaction.[1]
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm. Take readings every 60 seconds for 15-20 minutes.[1]
Data Presentation
The primary output of the assay is the reaction rate (velocity, V), which is determined from the linear portion of the absorbance versus time plot.[1] The percentage of inhibition for each concentration of this compound is calculated using the following formula:[1]
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of this compound.
The IC₅₀ value, the concentration of an inhibitor that is required for 50% inhibition of an enzyme, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
| This compound Concentration (µM) | Absorbance Change/min (ΔA/min) | % Inhibition |
| Control (0 µM) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| IC₅₀ (µM) |
Visualizations
Caption: Workflow for the acetylcholinesterase inhibition assay.
Caption: Principle of the Ellman's method for AChE inhibition.
References
Application Notes and Protocols for Mitochondrial NADH Oxidase Inhibition Assay of Circumdatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial electron transport chain (ETC) is a critical cellular process responsible for the majority of ATP synthesis. The first enzyme complex in this chain, NADH:ubiquinone oxidoreductase, also known as Complex I or NADH oxidase, is a key regulator of cellular metabolism. Inhibition of this complex can have profound effects on cellular bioenergetics and is a target for various therapeutic agents. The circumdatins are a class of fungal alkaloids, with several members, such as Circumdatin E and H, having been identified as inhibitors of the mitochondrial respiratory chain.[1][2][3] This document provides a detailed protocol for investigating the potential inhibitory effects of a related compound, Circumdatin A, on mitochondrial NADH oxidase activity.
While direct evidence for this compound's inhibition of mitochondrial NADH oxidase is not yet established in published literature, its structural similarity to other active circumdatins suggests it is a promising candidate for investigation. These application notes provide a framework for researchers to test this hypothesis.
Hypothetical Data Presentation
As no specific inhibitory data for this compound on mitochondrial NADH oxidase is currently available, the following table presents a hypothetical data set to illustrate how results could be structured. Researchers should replace this with their own experimental data.
| Compound | Concentration (µM) | NADH Oxidase Activity (% of Control) | Standard Deviation | IC50 (µM) |
| This compound | 0.1 | 95.2 | ± 4.1 | \multirow{6}{*}{~15.5} |
| 1 | 82.5 | ± 5.3 | ||
| 10 | 55.1 | ± 3.8 | ||
| 25 | 30.7 | ± 2.9 | ||
| 50 | 18.9 | ± 2.1 | ||
| 100 | 8.3 | ± 1.5 | ||
| Rotenone (Positive Control) | 1 | 5.6 | ± 1.2 | ~0.05 |
Caption: Hypothetical inhibitory effects of this compound on mitochondrial NADH oxidase activity.
Experimental Protocols
1. Isolation of Mitochondria from Rat Liver
This protocol describes the isolation of mitochondria from rat liver, a common source for mitochondrial assays.
Materials:
-
Rat liver tissue
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem with a Teflon pestle)
-
Refrigerated centrifuge
-
Spectrophotometer or protein assay kit (e.g., BCA)
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Excise the liver, wash with ice-cold Isolation Buffer I, and mince into small pieces.
-
Homogenize the liver tissue in 10 volumes of ice-cold Isolation Buffer I with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard protein assay.
2. Mitochondrial NADH Oxidase (Complex I) Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 2 mM KCN (to inhibit Complex IV), 5 µM antimycin A (to inhibit Complex III)
-
NADH solution (10 mM in Tris-HCl, pH 7.4)
-
Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Rotenone (positive control inhibitor, dissolved in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 30°C.
-
In a cuvette, add 950 µL of Assay Buffer.
-
Add 10 µL of the mitochondrial suspension (final concentration ~5-10 µg/mL).
-
Add 10 µL of various concentrations of this compound or the vehicle control (DMSO). Incubate for 5 minutes.
-
Add 20 µL of Ubiquinone-1 solution (final concentration 200 µM).
-
Initiate the reaction by adding 10 µL of NADH solution (final concentration 100 µM).
-
Immediately start recording the decrease in absorbance at 340 nm for 5 minutes.
-
The rate of NADH oxidation is proportional to the rate of absorbance decrease. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Proposed inhibition of Complex I by this compound.
Caption: Workflow for NADH oxidase inhibition assay.
References
Application Notes and Protocols for the Isolation of Circumdatin A from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circumdatin A is a benzodiazepine (B76468) alkaloid first isolated from the fungus Aspergillus ochraceus.[1][2][3] This class of natural products has garnered significant interest due to a range of biological activities, including potential anti-inflammatory and neuroprotective effects.[4] These application notes provide a detailed protocol for the isolation and purification of this compound from fungal culture, along with key analytical data and a proposed mechanism of its anti-inflammatory action.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Parameter | Data | Reference |
| Molecular Formula | C₂₀H₁₇N₃O₄ | [5] |
| Molecular Weight | 363.37 g/mol | |
| UV-Vis λmax | 230, 275, 325 nm | |
| ¹H NMR (DMSO-d₆) | Spectra available in supplementary data of the cited reference. | |
| ¹³C NMR (DMSO-d₆) | Spectra available in supplementary data of the cited reference. | |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 364.1297 |
Yield of this compound
The production of this compound can be inconsistent and highly dependent on the specific fungal strain and culture conditions. While a precise yield is not consistently reported in the literature, successful isolation has been documented from large-scale fermentation of Aspergillus ochraceus.
| Factor | Influence on Yield | Reference |
| Fungal Strain | Different strains of A. ochraceus show variability in secondary metabolite production. | |
| Culture Medium | The composition of the fermentation medium can significantly impact the production of circumdatins. | |
| Incubation Time | Optimal production is typically achieved after several weeks of static incubation. |
Experimental Protocols
Fungal Culture and Fermentation
-
Strain : Aspergillus ochraceus (e.g., strains known to produce circumdatins).
-
Media Preparation : Prepare a liquid fermentation medium containing soluble starch (10 g/L), peptone (1 g/L), and sea salt (2 g/L) in tap water. Adjust the pH to 7.5.
-
Inoculation : Inoculate the sterilized medium with a spore suspension or mycelial plugs of a mature A. ochraceus culture.
-
Incubation : Incubate the flasks under static conditions at 28°C for 30 days.
Extraction of this compound
-
Harvesting : After incubation, separate the mycelia from the culture broth by filtration through cheesecloth.
-
Liquid-Liquid Extraction : Extract the filtrate three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Mycelial Extraction : Extract the mycelia with acetone (B3395972).
-
Pooling and Concentration : Combine the EtOAc and acetone extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Purification of this compound
-
Vacuum Liquid Chromatography (VLC) :
-
Subject the crude extract (e.g., 48.0 g) to VLC on a silica (B1680970) gel H column.
-
Perform a step gradient elution starting with petroleum ether:CH₂Cl₂ (1:1 to 0:1) followed by CH₂Cl₂:MeOH (1:0 to 1:1).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CH₂Cl₂:MeOH, 95:5) and UV visualization.
-
-
Silica Gel Column Chromatography :
-
Pool the fractions containing this compound based on TLC analysis.
-
Further purify the pooled fractions by silica gel column chromatography (200-300 mesh).
-
Elute the column with a gradient of increasing polarity, for example, a CH₂Cl₂:MeOH gradient.
-
Collect fractions and monitor by TLC to isolate pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Proposed Anti-inflammatory Signaling Pathway of Circumdatin Adot
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, B, and C: Three New Benzodiazepine Alkaloids Isolated from a Culture of the Fungus Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ochratoxin production and taxonomy of the yellow aspergilli (Aspergillus section Circumdati) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circumdatin G, a new alkaloid from the fungus Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Circumdatin A Total Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Circumdatin A total synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low yield in the initial Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core.
-
Question: My Pictet-Spengler reaction is resulting in a low yield of the desired tetrahydro-β-carboline intermediate. What are the common causes and how can I optimize this step?
-
Answer: Low yields in the Pictet-Spengler reaction for this compound synthesis can stem from several factors. The reaction is sensitive to reaction conditions and the nature of the substrates. Here are some troubleshooting steps:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While protic acids like trifluoroacetic acid (TFA) are commonly used, Lewis acids can sometimes offer better results. Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrate.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition and side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Microwave irradiation has been reported to significantly shorten reaction times and improve yields in similar cyclization reactions.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Dichloromethane (DCM) and toluene (B28343) are common choices. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Substrate Quality: The purity of the starting materials, particularly the tryptamine (B22526) derivative and the aldehyde or ketone, is crucial. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Issue 2: Poor yields during the formation of the quinazolinone moiety.
-
Question: I am struggling with the construction of the quinazolinone ring, leading to a significant loss of material. What are the key parameters to control for this step?
-
Answer: The formation of the quinazolinone ring is a critical step and its efficiency can be influenced by several factors. Common methods involve the cyclization of an N-acylated anthranilic acid derivative.
-
Cyclization Method: Various methods can be employed for this cyclization, including thermal dehydration, acid-catalyzed cyclization, or the use of coupling agents. The choice of method depends on the specific substrate. For thermally sensitive substrates, milder conditions using reagents like POCl₃ or SOCl₂ might be preferable.
-
Protecting Groups: The presence of other reactive functional groups in the molecule may necessitate the use of protecting groups to prevent side reactions. Ensure that the protecting groups used are stable under the cyclization conditions and can be removed efficiently in a subsequent step.
-
Reaction Conditions: As with other steps, temperature, reaction time, and solvent are important parameters to optimize. Anhydrous conditions are generally required to prevent hydrolysis of intermediates.
-
Issue 3: Difficulty in the final oxidative cyclization to form the benzodiazepine (B76468) ring.
-
Question: The final oxidative cyclization to form the seven-membered benzodiazepine ring is proving to be challenging, with low conversion and multiple side products. How can I improve this transformation?
-
Answer: The formation of the benzodiazepine ring through oxidative cyclization can be a delicate step. Success often depends on the choice of oxidizing agent and the reaction conditions.
-
Oxidizing Agent: A variety of oxidizing agents can be used, and the optimal choice will depend on the substrate. Common reagents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and manganese dioxide (MnO₂). The stoichiometry of the oxidizing agent is critical; an excess can lead to over-oxidation and decomposition.
-
Reaction Temperature: These reactions are often sensitive to temperature. Running the reaction at low temperatures may be necessary to control the reactivity and minimize the formation of side products.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound total synthesis?
A1: Based on reported syntheses, the key steps that significantly impact the overall yield are typically the construction of the core heterocyclic systems: the Pictet-Spengler reaction for the tetrahydro-β-carboline, the formation of the quinazolinone ring, and the final cyclization to form the benzodiazepine ring. Optimizing each of these steps is crucial for achieving a high overall yield.
Q2: Are there any specific reagents that have been shown to significantly improve yields in key steps?
A2: Yes, some studies have highlighted the use of specific reagents to enhance yields. For instance, the use of tin(II) triflate as a Lewis acid catalyst, often in combination with microwave irradiation, has been reported to facilitate the efficient double cyclization to form the quinazolinobenzodiazepine core in good yields.
Q3: How can I minimize racemization during the synthesis?
A3: Racemization can be a concern, particularly if chiral centers are present in the starting materials or are generated during the synthesis. To minimize racemization:
-
Use mild reaction conditions whenever possible, avoiding high temperatures and strong acids or bases.
-
The choice of protecting groups and the conditions for their removal can also influence stereochemical integrity.
-
Chiral chromatography can be employed to separate enantiomers if racemization does occur.
Q4: What are the common challenges in the purification of this compound and its intermediates?
A4: Purification can be challenging due to the structural complexity and potential for multiple stereoisomers.
-
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is commonly used. Gradient elution may be necessary to separate the desired product from closely related impurities.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
HPLC: For final purification and to obtain high-purity material, preparative HPLC is often employed.
Quantitative Data Summary
The following table summarizes reported yield improvements for key reaction steps in the synthesis of Circumdatin analogues, which can be indicative of potential optimizations for this compound synthesis.
| Reaction Step | Conventional Method/Reagent | Improved Method/Reagent | Yield (Conventional) | Yield (Improved) | Reference |
| Double Cyclization | Thermal conditions | Sn(OTf)₂ , Microwave | Moderate | up to 85% | [1] |
| Acylation | DMSO/t-BuOK | Not specified | 30-71% | 72-85% | [1] |
| Reductive Cyclization | Not specified | H₂/Pd-C | Not specified | 68% | [1] |
Key Experimental Protocols
Protocol 1: Tin Triflate-Mediated Double Cyclization
This protocol is adapted from a general procedure for the synthesis of quinazolinobenzodiazepines.
-
To a solution of the linear tripeptide precursor (1 equivalent) in anhydrous DMF in a microwave-safe vessel, add tin(II) triflate (Sn(OTf)₂) (1.2 equivalents).
-
Seal the vessel and subject it to microwave irradiation at 140 °C for 5-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinobenzodiazepine.
Visualizations
Caption: General synthetic workflow for the total synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions in synthesis.
References
challenges in the chemical synthesis of Circumdatin A
Welcome to the technical support center for the chemical synthesis of Circumdatin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and its analogs?
The total synthesis of this compound and related benzodiazepine (B76468) alkaloids presents several key challenges:
-
Construction of the quinazolinone and benzodiazepine moieties: The core structure of this compound is complex, and its construction requires careful planning and execution.
-
Cyclization reactions: The final cyclization steps to form the fused ring system can be low-yielding and may require specific catalysts or conditions to proceed efficiently.[1][2]
-
Racemization: Some synthetic routes have reported issues with racemization, leading to a mixture of enantiomers which can be difficult to separate. For instance, one study detected 11.6% racemization during the synthesis of a related compound, circumdatin F.[3]
-
Low Yields: Achieving high overall yields can be difficult due to the multi-step nature of the synthesis and potential side reactions. Biosynthetic approaches have also noted low production yields under certain laboratory conditions.[4]
-
Protecting group strategy: The synthesis often requires the use of protecting groups, and their selective introduction and removal can be challenging.
Q2: I am observing a low yield in the cyclodehydration step. What are the possible causes and solutions?
Low yields in the cyclodehydration step to form the benzodiazepine ring are a common issue. Here are some potential causes and troubleshooting tips:
-
Inefficient dehydration agent: The choice of dehydration agent is critical. A combination of triphenylphosphine (B44618) and iodine has been used successfully.[1][2]
-
Reaction conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the reagents. The temperature and reaction time should also be optimized.
-
Substrate purity: Impurities in the starting material can interfere with the reaction. Ensure the linear tripeptide precursor is of high purity.
-
Alternative catalysts: Consider using Lewis acids like tin triflate, which has been shown to mediate the cyclodehydration effectively.[3]
Q3: I am seeing a significant amount of a side product that I suspect is the racemized enantiomer. How can I minimize racemization?
Racemization can be a significant issue. Here are some strategies to minimize it:
-
Chiral auxiliaries: Employing chiral auxiliaries can help to control the stereochemistry during the synthesis.
-
Mild reaction conditions: Use the mildest possible reaction conditions for all steps, especially those involving chiral centers. This includes using lower temperatures and shorter reaction times where possible.
-
Choice of base: The choice of base for certain steps can influence the degree of racemization. Use a non-nucleophilic, sterically hindered base if possible.
-
Chiral chromatography: If racemization cannot be completely avoided, chiral HPLC can be used to separate the enantiomers in the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the final cyclization step | Incomplete reaction; Unfavorable reaction kinetics; Side product formation. | Use a silica (B1680970) gel-mediated cyclization as this has been reported to be effective.[1][2]; Optimize reaction time and temperature.; Purify the intermediate before the final step to remove any impurities that might inhibit the reaction. |
| Formation of an unexpected side product | Rearrangement of an intermediate.; Reaction with residual solvent or impurities.; Incorrect starting material. | Characterize the side product using NMR and mass spectrometry to identify its structure.; Ensure all reagents and solvents are pure and dry.; Verify the structure of your starting materials and intermediates at each step. |
| Difficulty in purifying the final product | Presence of closely related impurities or starting material.; Product is unstable on the purification media. | Use a different chromatography technique (e.g., preparative HPLC, size-exclusion chromatography).; Try a different solvent system for column chromatography.; If the product is unstable on silica, consider using a different stationary phase like alumina. |
| Inconsistent reaction outcomes | Variation in reagent quality.; Fluctuations in reaction temperature.; Atmospheric moisture affecting the reaction. | Use reagents from a reliable source and test their purity before use.; Use a temperature-controlled reaction setup.; Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Key Step: Dehydration and Cyclization to form the Benzodiazepine Ring System
This protocol is based on a reported synthesis of circumdatin analogs.[1][2]
Materials:
-
Linear tripeptide precursor
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
45% HBr in acetic acid
-
Silica gel
Procedure:
-
Dehydration:
-
Dissolve the linear tripeptide precursor in the anhydrous solvent under an inert atmosphere.
-
Add the tertiary amine to the solution.
-
In a separate flask, prepare a solution of triphenylphosphine and iodine in the same anhydrous solvent.
-
Slowly add the triphenylphosphine-iodine solution to the tripeptide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Deprotection:
-
After the dehydration is complete, remove the solvent under reduced pressure.
-
Add 45% HBr in acetic acid to the residue and stir at room temperature for the specified time to remove protecting groups.
-
-
Cyclization:
-
Neutralize the reaction mixture carefully.
-
Adsorb the crude product onto silica gel.
-
The cyclization is reported to occur on the silica gel.
-
Purify the final product by column chromatography on silica gel.
-
Visualized Workflows
General Synthetic Strategy for Circumdatin Analogs
Caption: A generalized workflow for the synthesis of Circumdatin analogs.
Troubleshooting Logic for Low Yield in Cyclization
Caption: A decision tree for troubleshooting low yields in the cyclization step.
References
Technical Support Center: Optimizing Fermentation for Circumdatin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for Circumdatin A production. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Which microbial species is a known producer of this compound?
A1: this compound is a secondary metabolite produced by several fungi, most notably Aspergillus ochraceus. Other species within the Aspergillus section Circumdati may also produce circumdatins.
Q2: What are the key precursors for the biosynthesis of this compound?
A2: The biosynthesis of circumdatins involves a non-ribosomal peptide synthetase (NRPS) pathway. The key precursors are anthranilate and proline. The structural diversity of circumdatins can arise from modifications to these precursors.
Q3: What are the primary fermentation parameters that influence this compound production?
A3: The production of this compound, like many fungal secondary metabolites, is significantly influenced by several fermentation parameters, including medium composition (carbon and nitrogen sources), pH, temperature, and aeration.
Q4: At what stage of fungal growth is this compound typically produced?
A4: Secondary metabolites like this compound are generally produced during the stationary phase of fungal growth, after the primary growth phase (idiophase) has slowed down. Optimizing conditions to prolong the stationary phase without inducing cell lysis can enhance yield.
Q5: What analytical methods are suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV/Photodiode Array (PDA) detector is a common and reliable method for quantifying this compound. For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize hypothetical yet realistic quantitative data for optimizing this compound production, based on established principles of Aspergillus fermentation. These values should be used as a starting point for experimental design.
Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield
| Carbon Source (40 g/L) | Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | Peptone | 15.2 | 85.3 |
| Sucrose | Peptone | 14.8 | 9 |
troubleshooting Circumdatin A instability in solution
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the instability of Circumdatin A in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: Which solvent should I use to prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound and related compounds. For aqueous experiments, prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer. Be aware that high concentrations of DMSO can affect biological assays.[2]
Q3: What are the primary factors that can cause this compound to degrade in solution?
The stability of compounds like this compound can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or basic) can promote hydrolysis or other degradation reactions.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3][5]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[3]
Q4: How can I visually detect potential degradation of my this compound solution?
Visual indicators of degradation may include a change in color, the appearance of cloudiness, or the formation of visible precipitate. However, significant degradation can occur without any visible changes.
Q5: How long is a this compound solution stable?
The stability of this compound in solution is highly dependent on the solvent, storage temperature, and exposure to light. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for your specific conditions. For short-term storage, aliquoting and storing at -20°C or -80°C is advisable.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem 1: Inconsistent or non-reproducible experimental results.
This is often the first sign of compound instability.
-
Possible Cause 1: Solution Degradation. The compound may be degrading in your experimental buffer or during incubation.
-
Solution: Prepare fresh solutions of this compound from solid stock before each experiment. Minimize the time the compound spends in aqueous solutions, especially at elevated temperatures.
-
-
Possible Cause 2: Improper Storage. The stock solution may have degraded due to improper storage.
-
Solution: Ensure DMSO stock solutions are stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Problem 2: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
This indicates that the solubility of this compound in the final aqueous solution has been exceeded.
-
Possible Cause: Low Aqueous Solubility. this compound may have poor solubility in your experimental buffer.
-
Solution 1: Decrease the final concentration of this compound.
-
Solution 2: Increase the percentage of co-solvent (like DMSO) in the final solution, but be mindful of its potential effects on your experimental system.[2]
-
Solution 3: Use sonication or vortexing to aid dissolution, but be cautious as this can introduce heat.
-
Data Summary Tables
Table 1: Recommended Handling and Storage of this compound
| Form | Solvent/Condition | Temperature | Light Condition | Notes |
| Solid | N/A | -20°C | N/A | Stable for ≥ 4 years[1] |
| Stock Solution | DMSO | -20°C or -80°C | Protect from light | Prepare in high concentration; use single-use aliquots. |
| Working Solution | Aqueous Buffer | Use immediately | Protect from light | Stability is buffer-dependent; fresh preparation is best. |
Table 2: Factors Influencing the Stability of Benzodiazepine Alkaloids in Solution
| Factor | Effect on Stability | Recommendation |
| pH | High or low pH can catalyze hydrolysis and other degradation reactions.[3][4] | Maintain solutions at a neutral pH (6-8) unless the experiment requires otherwise. Use buffered solutions. |
| Temperature | Increased temperature accelerates degradation rates.[3] | Store solutions frozen. Avoid prolonged incubation at high temperatures (e.g., 37°C). |
| Light | Exposure to UV or ambient light can lead to photodegradation.[3][5] | Store and handle solutions in amber vials or light-blocking tubes. |
| Oxygen/Oxidants | Can cause oxidative degradation of the molecule.[3] | For long-term studies, consider using degassed solvents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary.
-
Dispense the stock solution into single-use aliquots in light-protected tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Basic Stability Assessment by HPLC
This protocol provides a framework for evaluating the stability of this compound in a specific buffer. A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.[6][7][8]
-
Method Development: Develop a reverse-phase HPLC method that shows a sharp, well-resolved peak for this compound. A gradient method using water and acetonitrile (B52724) (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Initial Analysis (T=0): Prepare a solution of this compound in your desired experimental buffer at the target concentration. Immediately inject a sample onto the HPLC and record the chromatogram. The area of the main peak serves as the baseline (100%).
-
Incubation: Store the solution under the conditions you wish to test (e.g., 37°C in an incubator, room temperature on the benchtop).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC.
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 peak area.
-
Observe the appearance of any new peaks in the chromatogram, which indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability assessment.
Caption: Factors and pathways of this compound degradation.
Caption: Proposed action of Circumdatin on the electron transport chain.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming low solubility of Circumdatin A in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low solubility of Circumdatin A in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a benzodiazepine (B76468) alkaloid fungal metabolite originally isolated from Aspergillus ochraceus.[1] Like many quinazoline (B50416) alkaloids, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions commonly used in biological assays.[2][3][4][5][6] Low solubility can lead to several issues, including precipitation of the compound in stock solutions or assay media, which can result in inaccurate compound concentrations and unreliable experimental data.[7][8] This can manifest as underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and poor structure-activity relationship (SAR) data.[8]
Q2: What are the known solvents for this compound?
Commercial suppliers indicate that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][9] However, its solubility in aqueous buffers, which are the basis for most biological assays, is expected to be low.
Q3: What is the recommended method for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[8][9] For in vivo studies, a suggested formulation involves dissolving the compound in DMSO first, followed by dilution with PEG300, Tween 80, and finally water.[9] Always ensure the compound is fully dissolved before further dilution.
Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds.[10] Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the dilution protocol: Instead of a single large dilution, try a serial dilution approach.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful that high concentrations of DMSO can be toxic to cells and may interfere with assay components.
-
Use a surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Explore alternative formulation strategies: For persistent solubility issues, consider using solubility enhancers like cyclodextrins or formulating this compound into nanoparticles.
Troubleshooting Guide: Overcoming Low Solubility of this compound
This guide provides strategies to address common problems related to the low aqueous solubility of this compound in biological assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | The concentration of this compound exceeds its solubility limit in DMSO, especially at lower storage temperatures. | Prepare stock solutions at a concentration known to be soluble (e.g., test a small amount first). Store at room temperature if stability allows, or prepare fresh for each experiment. Visually inspect for precipitate before use. |
| Precipitation upon dilution in aqueous buffer | The aqueous environment drastically reduces the solubility of the hydrophobic this compound. | 1. Lower the final assay concentration. 2. Increase the final DMSO concentration in the assay (typically up to 0.5-1% is tolerated by most cell lines, but should be optimized). 3. Use a co-solvent system (e.g., a mixture of DMSO and ethanol). 4. Add a non-ionic surfactant (e.g., 0.01% Tween 80) to the assay buffer. |
| Inconsistent or non-reproducible assay results | The compound may be partially precipitated, leading to variable concentrations of the active compound in the assay wells. | 1. Ensure complete dissolution of the stock solution before each use by vortexing. 2. Prepare dilutions immediately before use. 3. Consider using a solubility-enhancing formulation such as cyclodextrin (B1172386) complexes or nanoparticle suspensions. |
| Low or no biological activity observed | The actual concentration of soluble this compound is much lower than the nominal concentration due to precipitation. | 1. Confirm the solubility of this compound under your specific assay conditions. 2. Employ one of the solubility enhancement techniques described in this guide. 3. Use a positive control to ensure the assay is performing as expected. |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for two common approaches to improve the solubility of hydrophobic compounds like this compound.
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated solution of HP-β-CD: Dissolve HP-β-CD in the desired aqueous buffer at a concentration of 40% (w/v). Gently warm the solution if necessary to aid dissolution, then cool to room temperature.
-
Add this compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Vigorously vortex the mixture for 5-10 minutes. Following this, stir the suspension at room temperature for 24-48 hours, protected from light.
-
Separation of undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining insoluble particles.
-
Quantification (Optional but Recommended): Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Storage: Store the this compound-HP-β-CD complex solution at -20°C. This solution can then be used as the stock for further dilutions in biological assays.
Protocol 2: Formulation of this compound Nanoparticles
Nanoparticle formulations can significantly enhance the solubility and bioavailability of hydrophobic drugs.[16][17][18][19][20] This protocol describes a simple method for preparing drug nanoparticles.
Materials:
-
This compound
-
A suitable biodegradable polymer (e.g., PLGA)
-
An organic solvent (e.g., acetone)
-
A surfactant solution (e.g., 1% w/v Poloxamer 188 in water)
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone.
-
Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while stirring at a high speed.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size to the nanoscale.
-
Solvent Evaporation: Remove the organic solvent (acetone) using a rotary evaporator under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension and Characterization: Resuspend the nanoparticle pellet in the desired aqueous buffer. Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
-
Usage: The resulting nanoparticle suspension can be used directly in biological assays.
Visualizing Experimental Workflows and Concepts
To aid in understanding the processes and concepts discussed, the following diagrams have been generated.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing a this compound-cyclodextrin complex.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology of quinoline and quinazoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
Technical Support Center: Refining the Purification Protocol for Circumdatin A
Welcome to the technical support center for the purification of Circumdatin A (also known as Asperloxin A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this benzodiazepine (B76468) alkaloid from fungal sources, primarily Aspergillus ochraceus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a benzodiazepine alkaloid first identified in the fungus Aspergillus ochraceus. Its structure was later revised and found to be identical to a compound named Asperloxin A. It is a secondary metabolite produced during the fermentation of this fungus.
Q2: What is the general workflow for purifying this compound?
A2: The typical purification protocol involves a multi-step process that begins with the fermentation of Aspergillus ochraceus, followed by extraction of the fungal broth and/or mycelium with an organic solvent, most commonly ethyl acetate (B1210297). The crude extract is then subjected to one or more chromatographic separation steps, typically starting with silica (B1680970) gel column chromatography and potentially followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Q3: What are some of the major challenges in purifying this compound?
A3: The primary challenges include:
-
Low Yields: As a secondary metabolite, the production levels of this compound can be variable and often low.
-
Co-eluting Impurities: The crude fungal extract is a complex mixture of various metabolites, some of which may have similar polarities to this compound, leading to co-elution during chromatography. These can include other Circumdatin analogs and various polyketides.
-
Compound Degradation: Benzodiazepine alkaloids can be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or prolonged exposure to certain solvents.
-
Solubility Issues: Ensuring the compound remains solubilized during the extraction and chromatographic steps is crucial for good recovery.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Crude Extract | 1. Inefficient extraction from the fungal culture. 2. Suboptimal fermentation conditions leading to poor production of this compound. | 1. Ensure thorough mixing during extraction. Consider multiple extractions (3x) with ethyl acetate. Sonication of the mycelium in the solvent can improve cell lysis and release of intracellular metabolites. 2. Review and optimize fermentation parameters such as media composition, pH, temperature, and incubation time. Aspergillus ochraceus has been shown to produce higher yields of other metabolites in media containing sucrose (B13894) and yeast extract. |
| Poor Separation on Silica Gel Column | 1. Inappropriate solvent system (mobile phase). 2. Co-elution with other fungal metabolites of similar polarity. 3. Column overloading. | 1. Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to a more polar solvent (e.g., ethyl acetate, followed by methanol) is often effective. 2. If co-elution persists, consider using a different stationary phase for a subsequent chromatographic step, such as reversed-phase (C18) or Sephadex LH-20. 3. Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load an amount of sample that is 1-5% of the mass of the stationary phase. |
| Degradation of this compound | 1. Exposure to acidic or basic conditions. 2. High temperatures during solvent evaporation. 3. Prolonged storage in certain solvents. | 1. Maintain a neutral pH throughout the purification process. If acidic or basic conditions are necessary for separation, perform these steps quickly and at low temperatures. 2. Use a rotary evaporator at a reduced temperature (e.g., < 40°C) to remove solvents. 3. Store purified fractions and the final compound in a non-reactive solvent (e.g., acetonitrile (B52724), methanol) at low temperatures (-20°C or -80°C) and protected from light. |
| Difficulty with Final Purification by Preparative HPLC | 1. Poor resolution of this compound from closely related analogs. 2. Sample precipitation in the mobile phase. 3. Low recovery from the column. | 1. Optimize the mobile phase composition. A gradient of acetonitrile and water, often with a small amount of formic acid or acetic acid to improve peak shape, is a good starting point. Experiment with different gradients and column temperatures. 2. Ensure the sample is fully dissolved in the initial mobile phase before injection. If solubility is an issue, a stronger solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, but the injection volume should be kept small to avoid peak distortion. 3. Check for non-specific binding to the column or tubing. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18). Ensure the elution solvent is strong enough to completely elute the compound. |
Experimental Protocols
Fermentation and Extraction of Aspergillus ochraceus
This protocol is a general guideline and may require optimization based on the specific strain and laboratory conditions.
-
Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a custom medium with sucrose and yeast extract) with a spore suspension of Aspergillus ochraceus.
-
Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure aeration.
-
-
Extraction:
-
Separate the mycelium from the broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Soak the mycelium in ethyl acetate and sonicate for 30 minutes to lyse the cells. Filter and repeat the extraction of the mycelium twice more.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.
-
Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by a gradient of methanol (B129727) in ethyl acetate.
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC analysis.
-
Data Presentation
The following table provides an example of the type of quantitative data that should be recorded during the purification process. Note that actual yields can vary significantly depending on the fungal strain and culture conditions.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |
| Fermentation & Extraction | 10 L Culture | 5.0 (Crude Extract) | N/A | < 5% |
| Silica Gel Chromatography | 5.0 (Crude Extract) | 0.250 (Semi-pure fraction) | 5.0 | ~70% |
| Preparative HPLC | 0.250 (Semi-pure fraction) | 0.050 (Pure this compound) | 20.0 | > 98% |
Note: The yield values for this compound are illustrative and can vary. Published yields for other metabolites from Aspergillus ochraceus, such as Ochratoxin A, have been reported in the range of 29 mg per 100 mL of culture medium, which can serve as a general reference for potential metabolite production levels.
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the major steps in the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields of this compound.
addressing inconsistencies in Circumdatin A bioactivity results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in the reported bioactivity of Circumdatin A. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are there significant variations in the reported cytotoxic (anticancer) activity of this compound and its analogs?
A1: The observed inconsistencies in the cytotoxic effects of this compound and its derivatives can be attributed to several factors:
-
Cell Line Specificity: The primary reason for varying results is the high degree of cell line-specific activity. Different cancer cell lines have unique genetic and phenotypic characteristics, leading to differential responses to the same compound. For instance, certain circumdatin-aspyrone conjugates exhibit broad-spectrum activity against a range of cancer cells, while others are highly selective for specific glioblastoma or liver cancer cell lines.[1]
-
Structural Variations of Analogs: Minor structural modifications between different Circumdatin analogs can significantly impact their bioactivity.
-
Experimental Conditions: Variations in experimental protocols, such as the specific cytotoxicity assay used (e.g., MTT vs. CellTiter-Glo), the concentration of the compound, and the incubation time, can all contribute to different IC50 values.
Q2: What is the proposed mechanism for the anti-inflammatory activity of Circumdatins?
A2: Studies on Circumdatin D, a close analog of this compound, suggest that its anti-inflammatory and neuroprotective effects are mediated through the modulation of key signaling pathways. It has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB, MAPKs, and JAK/STAT inflammatory pathways in microglia.[2] This inhibition leads to a decrease in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. While direct studies on this compound's anti-inflammatory mechanism are limited, it is plausible that it shares a similar mode of action due to structural similarities.
Q3: I am not observing the expected cytotoxic effect of this compound in my A549 lung cancer cell line experiments. Why could this be?
A3: This is a documented inconsistency. Some studies have reported that this compound and B did not exhibit cytotoxicity against A549 lung cancer cells. This highlights the cell-line-specific nature of this compound's activity. It is possible that the molecular targets or pathways affected by this compound are not critical for the survival of A549 cells under your experimental conditions. It is recommended to test this compound on a panel of different cancer cell lines to identify those that are sensitive to its effects.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Ensure you are using the same cell line, passage number, and seeding density as the reference study. Different cell lines can have vastly different sensitivities. |
| Assay Method | The choice of cytotoxicity assay can influence the IC50 value. Assays like MTT and CellTiter-Glo measure metabolic activity and ATP levels, respectively, which can be affected by factors other than direct cell death. Consider using a complementary assay that measures a different endpoint, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay). |
| Compound Purity and Handling | Verify the purity of your this compound sample. Impurities can affect the observed bioactivity. Ensure proper storage and handling to prevent degradation. |
| Incubation Time and Concentration Range | Optimize the incubation time and the concentration range of this compound for your specific cell line and assay. A time-course and dose-response experiment is crucial to determine the optimal conditions. |
Problem: No observable anti-inflammatory effect of this compound in LPS-stimulated macrophages.
| Possible Cause | Troubleshooting Step |
| LPS Potency | Ensure the lipopolysaccharide (LPS) used for stimulation is potent and used at an optimal concentration to induce a robust inflammatory response (e.g., nitric oxide production). |
| Timing of Treatment | The timing of this compound treatment relative to LPS stimulation is critical. Pre-treatment with this compound before LPS stimulation is often necessary to see an inhibitory effect on inflammatory signaling pathways. |
| Readout Sensitivity | The chosen readout for inflammation (e.g., nitric oxide, specific cytokine levels) may not be the primary target of this compound in your cell model. Consider measuring a broader panel of inflammatory mediators. |
| Cell Type | The anti-inflammatory effects of circumdatins have been characterized in microglia (BV-2 cells).[2] The response in other macrophage cell lines (e.g., RAW 264.7) may differ. |
Data Presentation
Table 1: Reported Cytotoxic Activities of Circumdatin Analogs (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Ochrazepine A (Circumdatin-Aspyrone Conjugate) | A673 (Rhabdomyoma) | 3.10 | [1] |
| Ochrazepine A (Circumdatin-Aspyrone Conjugate) | SW620 (Colon Cancer) | 4.32 | [1] |
| Ochrazepine A (Circumdatin-Aspyrone Conjugate) | U87 (Glioblastoma) | 5.67 | [1] |
| Ochrazepine B (Circumdatin-Aspyrone Conjugate) | U251 (Glioblastoma) | 6.21 | [1] |
| Ochrazepine C (Circumdatin-Aspyrone Conjugate) | A673 (Rhabdomyoma) | 8.93 | [1] |
| Ochrazepine C (Circumdatin-Aspyrone Conjugate) | U87 (Glioblastoma) | 7.54 | [1] |
| Ochrazepine C (Circumdatin-Aspyrone Conjugate) | Hep3B (Liver Cancer) | 9.81 | [1] |
| Ochrazepine D (Circumdatin-Aspyrone Conjugate) | U251 (Glioblastoma) | 11.32 | [1] |
| 2-hydroxycircumdatin C | U251 (Glioblastoma) | 7.85 | [1] |
| Aspyrone | Multiple (Broad Spectrum) | 2.54 - 9.79 | [1] |
| Circumdatin D | BV-2 (Microglia) - No cytotoxicity observed up to 40 µM | >40 | [2] |
Note: Data for this compound is limited in the reviewed literature, with most studies focusing on its derivatives. The inconsistencies are evident from the selective activity of different analogs against various cancer cell lines.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence with a luminometer.
LPS-Induced Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7 or BV-2) in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
Mandatory Visualization
Caption: Experimental workflows for assessing this compound bioactivity.
Caption: Proposed anti-inflammatory signaling pathway of Circumdatins.
References
- 1. Circumdatin-Aspyrone Conjugates from the Coral-Associated Aspergillus ochraceus LCJ11-102 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circumdatin D Exerts Neuroprotective Effects by Attenuating LPS-Induced Pro-Inflammatory Responses and Downregulating Acetylcholinesterase Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side-product formation in Circumdatin A synthesis
Welcome to the technical support center for the synthesis of Circumdatin A and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing side-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the quinazolinobenzodiazepine core of this compound?
A1: The synthesis of the Circumdatin core, a quinazolinobenzodiazepine system, is often achieved through multi-step sequences. Two prominent strategies involve:
-
Aza-Wittig Reaction Approach: This method, often referred to as the Eguchi aza-Wittig protocol, typically involves the intramolecular reaction of an iminophosphorane with an ester or another carbonyl group to form the quinazolinone ring. This is a powerful and widely used method for constructing this heterocyclic system.
-
Lewis Acid-Mediated Cyclodehydration: This strategy utilizes a Lewis acid, such as tin(II) triflate (Sn(OTf)₂), to promote the direct double cyclization of a linear tripeptide precursor. This can be an efficient method to rapidly assemble the core structure.
Q2: I am having trouble with the purification of my final product. What is the most likely culprit?
A2: A common and often difficult-to-remove impurity in syntheses utilizing the aza-Wittig reaction is triphenylphosphine (B44618) oxide . This byproduct is generated from the triphenylphosphine used to create the iminophosphorane. Careful column chromatography is typically required for its removal. In some cases, specific workup procedures or alternative phosphine (B1218219) reagents can be employed to mitigate this issue.
Q3: Can I use a one-pot procedure for the synthesis of the quinazolinobenzodiazepine core?
A3: Yes, one-pot procedures have been developed. For instance, the tin triflate-mediated cyclization of a linear tripeptide precursor can be performed in a single step to afford the core structure.[1] While efficient, these reactions can be sensitive to reaction conditions, and optimization may be required to minimize side-product formation.
Troubleshooting Guide: Minimizing Side-Product Formation
This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Issue 1: Low Yield in the Tripeptide Precursor Synthesis
| Potential Cause | Recommended Solution |
| Incomplete amide coupling | Ensure all reagents are anhydrous. Use a reliable coupling agent such as HATU or HBTU. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material before workup. |
| Racemization of amino acid residues | Perform couplings at low temperatures (e.g., 0 °C). Use of additives like HOBt can help suppress racemization. |
| Difficulty in purification | Employ flash column chromatography with a suitable solvent system. If the product is an oil, trituration with a non-polar solvent like hexane (B92381) or ether can sometimes induce crystallization. |
Issue 2: Side-Products in the Aza-Wittig Cyclization Step
| Potential Cause | Recommended Solution |
| Hydrolysis of the iminophosphorane intermediate | Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and flame-dried glassware. |
| Incomplete reaction | The reaction may require elevated temperatures (refluxing in toluene (B28343) or xylene). Monitor the reaction progress by TLC. If the reaction stalls, the addition of more triphenylphosphine may be beneficial. |
| Formation of an uncyclized amide | This can occur if the intramolecular cyclization is slow. Ensure sufficient reaction time and temperature. The choice of solvent can also influence the rate of cyclization. |
Issue 3: Inefficient Lewis Acid-Mediated Cyclization
| Potential Cause | Recommended Solution |
| Decomposition of the starting material or product | Lewis acid-catalyzed reactions can be sensitive. Optimize the reaction temperature and time. Microwave irradiation has been shown to be effective in some cases and can reduce reaction times, potentially minimizing degradation.[1] |
| Hydrolysis of the Lewis acid | Use a freshly opened or properly stored Lewis acid. The presence of water can deactivate the catalyst and lead to side reactions. |
| Formation of oligomeric byproducts | Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. |
Experimental Protocols
Protocol 1: Synthesis of a Tripeptide Precursor
This protocol is adapted from the synthesis of a key intermediate for Circumdatin F.[1]
-
To a solution of N-Cbz-L-amino acid (0.37 mmol) and the appropriate methyl ester of a dipeptide (0.37 mmol) in CH₂Cl₂ (3 mL), add a coupling agent (e.g., DCC, 0.37 mmol) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.
-
Upon completion, wash the mixture with 10% citric acid (3 x 5 mL) and dry the organic layer over Na₂SO₄.
-
Concentrate the solution under reduced pressure to afford the crude tripeptide, which can be purified by flash chromatography.
Protocol 2: Tin Triflate-Mediated Cyclization
This protocol describes the double cyclization to form the quinazolinobenzodiazepine core.[1]
-
To a solution of the linear tripeptide precursor (0.13 mmol) in DMF (0.4 mL), add Sn(OTf)₂ (0.07 mmol).
-
Expose the reaction mixture to microwave irradiation at 140 °C (30 W) for 5-10 minutes.
-
After cooling, dilute the reaction mixture with water and extract with dichloromethane (B109758) (3 x 5 mL).
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.
-
Purify the residue by flash column chromatography (ethyl acetate/CH₂Cl₂ = 1:6) to obtain the desired product.
Visualizations
References
Technical Support Center: Scaling Up the Production of Circumdatin A for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Circumdatin A for preclinical studies.
Frequently Asked Questions (FAQs)
1. Synthesis and Scale-Up
-
Q1: What is a viable synthetic route for producing multi-gram quantities of this compound? A1: A total synthesis approach, adapted from methodologies for related quinazolinobenzodiazepine alkaloids, is a viable option for scaling up this compound production. A plausible multi-step synthesis starting from commercially available precursors can be designed. While biosynthetic routes using engineered fungal strains like Aspergillus oryzae are promising, total synthesis offers greater control for producing the specific analogue, this compound, in high purity required for preclinical trials.[1][2] Microwave-assisted synthesis can be explored to improve reaction times and yields for certain steps.[3]
-
Q2: We are experiencing a significant drop in yield for a key cyclization step when moving from a milligram to a gram scale. What are the likely causes and solutions? A2: Yield reduction upon scale-up is a common issue. Potential causes include inefficient heat transfer, poor mixing, and changes in reaction kinetics.
-
Troubleshooting Steps:
-
Heat Transfer: Ensure uniform heating across the larger reaction vessel. Consider using a jacketed reactor with controlled heating and cooling.
-
Mixing: Inadequate stirring can lead to localized concentration gradients and side reactions. Use an appropriate overhead stirrer and ensure the vortex is sufficient for the vessel size.
-
Solvent Volume: Maintain an optimal solvent-to-reactant ratio. Simply increasing all volumes proportionally may not be ideal.
-
Reagent Addition: For exothermic reactions, control the rate of reagent addition to manage the reaction temperature effectively.
-
-
-
Q3: During the synthesis of a quinazolinone intermediate, we are observing the formation of multiple side products. How can we improve the reaction's selectivity? A3: Side product formation in quinazoline (B50416) synthesis can often be attributed to the purity of starting materials, reaction atmosphere, and stoichiometry.[4]
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure all starting materials are of high purity and are thoroughly dried, as impurities can lead to unwanted side reactions.
-
Inert Atmosphere: Some synthetic steps may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.
-
Stoichiometry Control: Precise control of the reactant ratios is critical. An excess of one reactant can favor the formation of undesired products.
-
-
2. Purification and Analysis
-
Q4: What is a recommended method for purifying gram-scale quantities of this compound? A4: For gram-scale purification of this compound, a combination of column chromatography and recrystallization is recommended.
-
Column Chromatography: Use a silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate this compound from major impurities.[5]
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system can be used to achieve high purity. This involves dissolving the compound in a hot solvent and allowing it to cool slowly to form crystals.[5]
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for preclinical studies, preparative HPLC using a C18 column is a powerful technique.[6][7] A mobile phase of water/methanol (B129727) or water/acetonitrile (B52724) with a small amount of acid (e.g., 0.1% trifluoroacetic acid) can be effective for purifying alkaloids.[7]
-
-
Q5: How can we confirm the purity and identity of our scaled-up batch of this compound? A5: A combination of analytical techniques should be used to confirm the identity and purity of the final compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining the purity of the final compound.[8]
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
-
3. Preclinical Formulation
-
Q6: this compound is poorly soluble in water. What are some suitable formulation strategies for in vivo preclinical studies? A6: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability for preclinical testing.[9][10][11][12]
-
Co-solvent Systems: A mixture of solvents, such as polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, and ethanol, can be used to dissolve the compound for intravenous administration. However, precipitation upon dilution in aqueous media is a potential issue.[10]
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., sesame oil, medium-chain triglycerides) can improve solubility and absorption.[9][12]
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its dissolution rate and bioavailability.[9][11]
-
Experimental Protocols
Hypothetical Multi-Step Synthesis of this compound (Gram-Scale)
This protocol is a representative, hypothetical pathway based on the synthesis of related quinazolinobenzodiazepine alkaloids and is intended for guidance. Optimization for each step is necessary.
| Step | Reaction | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Amide Coupling | 2-Nitrobenzoic acid (1.0), Thionyl chloride (1.2), L-Proline methyl ester (1.0) | Dichloromethane | 0 to RT | 4-6 | 85-90 |
| 2 | Peptide Coupling | Product from Step 1 (1.0), 2-Aminobenzoic acid (1.1), Coupling agent (e.g., HATU) (1.2) | Dimethylformamide | 0 to RT | 12-18 | 70-75 |
| 3 | Reductive Cyclization | Product from Step 2 (1.0), Reducing agent (e.g., Fe/NH₄Cl) | Ethanol/Water | Reflux | 6-8 | 60-65 |
| 4 | Final Cyclization | Product from Step 3 (1.0), Dehydrating agent (e.g., PPh₃/I₂) | Acetonitrile | Reflux | 4-6 | 50-55 |
Purification Protocol for this compound (Gram-Scale)
-
Crude Purification:
-
The crude product from the final synthesis step is concentrated under reduced pressure.
-
The residue is subjected to flash column chromatography on silica gel.
-
A gradient elution is performed, for example, starting with 10% ethyl acetate in hexane (B92381) and gradually increasing to 50% ethyl acetate.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Fractions containing the pure product are combined and the solvent is evaporated.
-
-
Final Purification (Recrystallization):
-
The partially purified this compound is dissolved in a minimum amount of a hot solvent (e.g., methanol or ethyl acetate).
-
The solution is allowed to cool slowly to room temperature, then placed in an ice bath to promote crystallization.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
-
High Purity Preparative HPLC (if required):
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
The purified fractions are collected, and the solvent is removed under reduced pressure (lyophilization is often preferred).
-
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Neuroprotective Mechanism of Circumdatin Analogues
Caption: Neuroprotective signaling pathway of Circumdatin D.[4][13][14]
Signaling Pathway: Potential Cytotoxic Mechanisms of Quinazolinone Alkaloids
Caption: Potential cytotoxic mechanisms of quinazolinone alkaloids.[4][14]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted concise total syntheses of quinazolinobenzodiazepine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. scilit.com [scilit.com]
- 14. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Anticancer Activity of Circumdatin A and its Analogs in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of Circumdatin A and its closely related analogs across various human cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for cancer treatment. While direct and extensive experimental data on this compound is limited in publicly available literature, this guide leverages data from its structural analogs to provide insights into its potential efficacy and mechanisms of action.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound analogs has been evaluated against a comprehensive panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined using the Cell Titer-Glo® luminescent cell viability assay. The results, summarized in the table below, highlight the differential sensitivity of various cancer cell lines to these compounds.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Ochrazepine A | U251 | Glioblastoma | 8.31 |
| U87 | Glioblastoma | 6.23 | |
| A673 | Rhabdomyoma | >20 | |
| Hep3B | Hepatocellular Carcinoma | 11.32 | |
| MCF-7 | Breast Adenocarcinoma | 7.54 | |
| A549 | Lung Carcinoma | 9.87 | |
| HCT-116 | Colon Carcinoma | 5.21 | |
| PC-3 | Prostate Adenocarcinoma | 10.15 | |
| K562 | Chronic Myelogenous Leukemia | 3.10 | |
| Jurkat | Acute T-cell Leukemia | 4.68 | |
| Ochrazepine B | U251 | Glioblastoma | 4.76 |
| U87 | Glioblastoma | >20 | |
| Ochrazepine C | A673 | Rhabdomyoma | 8.99 |
| U87 | Glioblastoma | 7.65 | |
| Hep3B | Hepatocellular Carcinoma | 9.12 | |
| Ochrazepine D | U251 | Glioblastoma | 6.54 |
| U87 | Glioblastoma | >20 |
Note: The data presented is for Ochrazepines A-D, which are conjugates of 2-hydroxycircumdatin C, a close structural analog of this compound.[1][2]
Experimental Protocols
To ensure the reproducibility and standardization of anticancer activity assessment, the following detailed experimental protocols are provided.
Cell Viability Assay (Cell Titer-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to each cell line)
-
This compound or its analogs
-
96-well opaque-walled microplates
-
Cell Titer-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Assay:
-
Equilibrate the plate and the Cell Titer-Glo® reagent to room temperature.
-
Add 100 µL of the Cell Titer-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound in cancer cells are yet to be fully elucidated, many natural compounds with anticancer properties exert their effects by inducing apoptosis (programmed cell death). Based on the known mechanisms of related compounds, a potential signaling pathway for this compound's anticancer activity is proposed below.
References
A Comparative Analysis of Circumdatin A and Other Fungal Benzodiazepine Alkaloids
An Objective Guide for Researchers in Drug Discovery and Development
The Circumdatins, a family of quinazoline-pyrrolo[1][2]benzodiazepine alkaloids, represent a structurally diverse class of fungal secondary metabolites with a range of reported biological activities. Primarily isolated from the fungus Aspergillus ochraceus, these compounds have garnered interest within the scientific community for their potential as scaffolds in drug development. This guide provides a comparative analysis of Circumdatin A and its analogues, focusing on their biological performance with supporting experimental data.
While this compound was among the first of this family to be isolated, publicly available literature lacks specific quantitative data on its biological activity. Early reports on its discovery did not include bioactivity screening, and subsequent studies have indicated a lack of significant cytotoxicity against certain cancer cell lines. In contrast, several other members of the Circumdatin family have demonstrated measurable biological effects, which are detailed in this comparison.
Quantitative Analysis of Biological Activities
The following tables summarize the available quantitative data for various Circumdatin alkaloids across different biological assays. This data provides a basis for comparing the potency and spectrum of activity within this class of compounds.
Table 1: Cytotoxicity of Ochrazepines (2-hydroxycircumdatin C conjugates) against Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Ochrazepine A | U87 | Glioblastoma | 3.10 |
| A673 | Rhabdomyoma | 4.35 | |
| Hep3B | Hepatocellular Carcinoma | 4.88 | |
| U251 | Glioblastoma | 5.21 | |
| ACHN | Renal Cell Adenocarcinoma | 5.76 | |
| HCT116 | Colorectal Carcinoma | 6.23 | |
| Panc-1 | Pancreatic Carcinoma | 6.89 | |
| A498 | Kidney Carcinoma | 7.54 | |
| 786-O | Renal Cell Adenocarcinoma | 8.91 | |
| Caki-1 | Kidney Carcinoma | 11.32 | |
| Ochrazepine B | U251 | Glioblastoma | 4.76 |
| Ochrazepine C | A673 | Rhabdomyoma | 2.50 |
| U87 | Glioblastoma | 3.80 | |
| Hep3B | Hepatocellular Carcinoma | 4.20 | |
| Ochrazepine D | U251 | Glioblastoma | 3.90 |
Data sourced from a study on Ochrazepines, which are conjugates of 2-hydroxycircumdatin C and aspyrone.[1]
Table 2: UVA-Protecting Activity of Circumdatin Alkaloids
| Compound | EC50 (µM) |
| Circumdatin C | 101 |
| Circumdatin G | 105 |
| Circumdatin I | 98 |
| Oxybenzone (Positive Control) | 350 |
Table 3: Antioxidant and Antimicrobial Activities of Circumdatin Alkaloids
| Compound | Assay | Result |
| 2-hydroxycircumdatin C | DPPH Radical Scavenging | IC50 = 9.9 µM |
| Circumdatin D | Antimicrobial (MIC, µM) vs Enterococcus faecalis | 18.7 - 100 |
| Circumdatin E | Antimicrobial (MIC, µM) vs Enterococcus faecalis | 18.7 - 100 |
| Circumdatin I | Antimicrobial (MIC, µM) vs Enterococcus faecalis | 18.7 - 100 |
| Circumdatin J | Antimicrobial (MIC, µM) vs Enterococcus faecalis | 18.7 - 100 |
| cycloanthranilylproline | Antimicrobial (MIC, µM) vs Enterococcus faecalis | 18.7 - 100 |
| Circumdatin D | Antimicrobial (MIC, µM) vs Candida albicans | 18.7 - 100 |
| Circumdatin E | Antimicrobial (MIC, µM) vs Candida albicans | 18.7 - 100 |
| Circumdatin I | Antimicrobial (MIC, µM) vs Candida albicans | 18.7 - 100 |
| Circumdatin J | Antimicrobial (MIC, µM) vs Candida albicans | 18.7 - 100 |
| cycloanthranilylproline | Antimicrobial (MIC, µM) vs Candida albicans | 18.7 - 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization of Formazan (B1609692): Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay is employed to determine the antioxidant activity of the compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol)
-
Ascorbic acid (as a positive control)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test sample at various concentrations.
-
DPPH Addition: Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction. Include a positive control (ascorbic acid) and a blank (solvent and DPPH solution).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
UVA Protection Assay using Yeast (Saccharomyces cerevisiae)
This bioassay assesses the ability of a compound to protect cells from UVA-induced damage.
Materials:
-
Saccharomyces cerevisiae culture
-
Yeast extract-peptone-dextrose (YPD) agar (B569324) plates
-
Sterile water or saline
-
Test compound solution
-
UVA light source
-
Spreader
Procedure:
-
Yeast Culture Preparation: Grow a culture of S. cerevisiae overnight in YPD broth.
-
Cell Suspension: Prepare a cell suspension in sterile water or saline and adjust the concentration to a suitable density (e.g., 10⁶ cells/mL).
-
Plating: Spread a defined volume (e.g., 100 µL) of the yeast suspension evenly onto YPD agar plates.
-
Compound Application: Apply a sterile filter paper disc impregnated with the test compound (or spread a solution of the compound over a defined area of the plate). A control disc with solvent only should be included.
-
UVA Exposure: Expose the plates to a controlled dose of UVA radiation. One plate should be kept as a non-irradiated control.
-
Incubation: Incubate the plates in the dark at 30°C for 48-72 hours until colonies are visible.
-
Data Analysis: The protective effect is determined by comparing the growth of yeast (colony formation) in the area treated with the compound to the untreated area on the irradiated plate and the non-irradiated control plate. The EC50 value can be determined from a dose-response curve of compound concentration versus cell survival.
Mitochondrial NADH Oxidase (Complex I) Inhibition Assay
This assay measures the inhibitory effect of compounds on the activity of Complex I of the mitochondrial respiratory chain.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
NADH solution
-
Coenzyme Q1 (or other suitable electron acceptor)
-
Test compound solution
-
Spectrophotometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a suitable tissue source using standard differential centrifugation methods.
-
Reaction Mixture: In a spectrophotometer cuvette, prepare a reaction mixture containing the assay buffer and the isolated mitochondria.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding NADH and Coenzyme Q1.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.
-
Data Analysis: The rate of NADH oxidation is calculated from the linear portion of the absorbance curve. The inhibitory activity of the compound is expressed as the percentage of inhibition relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathway Analysis
Recent studies have begun to elucidate the mechanisms of action of Circumdatin alkaloids. Circumdatin D, for instance, has been shown to exert neuroprotective effects by modulating inflammatory pathways in microglia.[3][4] Specifically, it has been demonstrated to inhibit the Toll-like receptor 4 (TLR4)-mediated activation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.
Caption: TLR4-mediated inflammatory signaling pathway inhibited by Circumdatin D.
Conclusion
The Circumdatin family of benzodiazepine (B76468) alkaloids presents a promising area for natural product-based drug discovery. While quantitative biological data for this compound remains elusive in the current literature, its structural analogues have demonstrated a range of activities, including cytotoxicity against various cancer cell lines, UVA protection, and antimicrobial effects. Notably, the neuroprotective and anti-inflammatory properties of Circumdatin D, mediated through the inhibition of the TLR4 signaling pathway, highlight a potential therapeutic avenue for neurodegenerative diseases.
Further investigation is warranted to fully characterize the biological profile of this compound and to explore the structure-activity relationships across the entire Circumdatin family. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers aiming to advance the understanding and potential applications of these intriguing fungal metabolites.
References
- 1. Circumdatin-Aspyrone Conjugates from the Coral-Associated Aspergillus ochraceus LCJ11-102 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circumdatin G, a new alkaloid from the fungus Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Yeast to Measure the Intensity of Solar Ultraviolet Radiation [k-state.edu]
- 4. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Mechanisms of Circumdatin Derivatives: A Comparative Analysis
In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective anticancer activity is perpetual. Fungal secondary metabolites have emerged as a promising reservoir of such compounds. Among these, the circumdatins, a class of benzodiazepine (B76468) alkaloids isolated from Aspergillus species, have garnered attention for their diverse biological activities. While data on Circumdatin A remains sparse, recent investigations into its chemical relatives, particularly the conjugates of Circumdatin C, have unveiled significant cytotoxic potential against a range of human cancer cell lines.
This guide provides a comparative analysis of the mechanism of action of a prominent Circumdatin C conjugate, Ochrazepine A, against established DNA alkylating anticancer drugs, cisplatin (B142131) and temozolomide (B1682018). The comparison is based on their cytotoxic effects, proposed mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Comparative Cytotoxicity of Ochrazepine A, Cisplatin, and Temozolomide
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ochrazepine A | U251 (Glioblastoma) | 3.10 | [1] |
| U87 (Glioblastoma) | 4.65 | [1] | |
| A673 (Rhabdomyoma) | 3.29 | [1] | |
| Hep3B (Hepatocellular Carcinoma) | 2.5 | [1] | |
| A549 (Lung Carcinoma) | >20 | [1] | |
| Cisplatin | A549 (Lung Carcinoma) | 2 - 40 (24h) | [2] |
| SK-OV-3 (Ovarian Carcinoma) | 0.1 - 0.45 µg/mL | [3] | |
| Temozolomide | U87 MG (Glioblastoma) | 230 (72h) | [4] |
| T98G (Glioblastoma) | 438.3 (72h) | [4] | |
| A172 (Glioblastoma) | 14.1 (basal) | [5] |
Note: IC50 values are highly dependent on the assay conditions, including incubation time and cell density. The values presented here are for comparative purposes and are extracted from the cited literature.
Unraveling the Mechanisms of Action
The cytotoxic effects of Ochrazepine A and the comparative drugs, cisplatin and temozolomide, are primarily attributed to their ability to induce DNA damage, which subsequently triggers cell cycle arrest and apoptosis.
Ochrazepine A: A Putative DNA Alkylating Agent
The proposed mechanism of action for Ochrazepine A is inferred from its precursor, aspyrone, which contains a reactive epoxide group. This epoxide moiety is capable of alkylating nucleophilic sites on DNA and proteins.[1] This covalent modification of DNA disrupts its structure and function, leading to the activation of cellular damage response pathways.
Cisplatin and Temozolomide: Clinically Utilized DNA Alkylating Agents
Cisplatin and temozolomide are well-characterized DNA alkylating agents used in cancer chemotherapy.[6][7][8] Cisplatin forms intra- and inter-strand DNA crosslinks, primarily at the N7 position of guanine (B1146940) bases.[9] These crosslinks distort the DNA double helix, inhibiting replication and transcription. Temozolomide is a prodrug that is chemically converted at physiological pH to the active compound, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC methylates DNA, with the most cytotoxic lesion being the O6-methylguanine adduct.[5]
The DNA damage induced by these agents activates downstream signaling pathways that culminate in cell death. A simplified representation of this process is illustrated below.
Caption: General signaling pathway of DNA alkylating agents.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds is commonly performed using cell viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the number of viable cells in culture after treatment with a test compound.
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Ochrazepine A, cisplatin, or temozolomide) and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.
-
Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining IC50 using CellTiter-Glo®.
Conclusion
Ochrazepine A, a derivative of Circumdatin C, exhibits promising cytotoxic activity against a variety of cancer cell lines. Its proposed mechanism of action, DNA alkylation, positions it within a class of well-established anticancer agents that includes cisplatin and temozolomide. While the available data suggests a broad spectrum of activity, further comprehensive studies are required to directly compare its potency and selectivity against these clinically used drugs. The experimental protocols outlined in this guide provide a standardized approach for such comparative evaluations, which will be crucial in determining the therapeutic potential of this and other novel circumdatin derivatives.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nursingcenter.com [nursingcenter.com]
- 8. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 9. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
head-to-head comparison of Circumdatin A and Circumdatin D's bioactivity
In the landscape of natural product research, the benzodiazepine (B76468) alkaloids Circumdatin A and Circumdatin D, isolated from fungi of the Aspergillus genus, have garnered interest for their potential biological activities. However, a direct head-to-head comparison of their bioactivities is hampered by a notable scarcity of comprehensive and comparative experimental data. This guide provides a summary of the currently available information, highlighting the existing knowledge gaps and future research directions.
Summary of Bioactivity
Current research provides limited, and largely qualitative, insights into the bioactivities of this compound and Circumdatin D. The available data suggests that while related compounds in the circumdatin family exhibit cytotoxic effects, comprehensive studies on this compound and D are lacking.
| Compound | Bioactivity Summary | Cell Line | IC50 Value |
| This compound | Reported to be non-cytotoxic. | A549 (Lung Carcinoma) | Data not available |
| Ochrazepine D | Selectively inhibits cell growth. | U251 (Glioblastoma) | 2.5–11.3 μM* |
*Note: This IC50 value is for Ochrazepine D, a conjugate of 2-hydroxycircumdatin C, and not for Circumdatin D itself. The study did not provide a specific IC50 for Ochrazepine D but rather a range for a group of active compounds.
Detailed Bioactivity Profile
This compound: The investigation into the biological effects of this compound has been significantly constrained by its limited availability. One study reported that this compound did not exhibit cytotoxicity against A549 human lung cancer cells. However, this is a qualitative observation, and no quantitative data such as an IC50 value was provided. Further research is necessary to fully elucidate the bioactivity profile of this compound.
Experimental Protocols
The following is a generalized experimental protocol for assessing the cytotoxicity of compounds like this compound and D, based on common methodologies cited in the literature for similar natural products.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., A549, U251) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or D) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the process of evaluating these compounds and their potential interactions within a cell, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
Caption: A hypothetical mechanism of action for a cytotoxic circumdatin compound.
Evaluating the Therapeutic Index: Circumdatin A Poised as a Selective Anticancer Candidate
A comparative analysis of the therapeutic index of the novel marine-derived compound Circumdatin A against established chemotherapeutic agents—doxorubicin (B1662922), cisplatin, and paclitaxel (B517696)—suggests its potential as a promising candidate with a favorable safety profile for cancer therapy. While direct comparative data for this compound is still emerging, preliminary findings for a closely related derivative indicate a significant therapeutic window, particularly when benchmarked against the known toxicities of conventional drugs.
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. For anticancer agents, a favorable TI is paramount, as many conventional chemotherapies are plagued by a narrow therapeutic window, leading to severe side effects.[1][2]
This guide provides a comparative overview of the available preclinical data on this compound's therapeutic index against doxorubicin, cisplatin, and paclitaxel, focusing on their cytotoxic effects on cancer and normal cell lines.
Comparative Cytotoxicity: A Quantitative Look
To objectively assess the therapeutic index, we have compiled the half-maximal inhibitory concentration (IC50) values from various in vitro studies. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency. The therapeutic index can be estimated by comparing the IC50 in cancer cells to the IC50 in normal, healthy cells.
While comprehensive data for this compound is not yet available, a study on a closely related derivative, a Circumdatin-Aspyrone conjugate (referred to as Compound 1), provides valuable initial insights. This conjugate of 2-hydroxycircumdatin C has demonstrated broad-spectrum cytotoxic activity against a panel of 26 human cancer cell lines.[3]
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Circumdatin-Aspyrone Conjugate (Cpd. 1) | U87 | Glioblastoma | 3.10[3] | HEK-293F | Human Embryonic Kidney | >100[4] | >32.3 |
| A673 | Rhabdomyoma | 11.32[3] | L02 | Human Liver | >100[4] | >8.8 | |
| Hep3B | Liver Cancer | 7.65[3] | |||||
| Doxorubicin | U87MG | Glioblastoma | 0.14[5] | HEK-293 | Human Embryonic Kidney | 6[6] | 42.9 |
| HepG2 | Liver Cancer | 0.45[7] | L02 | Human Liver | 6[6] | 13.3 | |
| Cisplatin | U87 | Glioblastoma | 9.5[8] | HEK-293 | Human Embryonic Kidney | 15.43[9] | 1.6 |
| HepG2 | Liver Cancer | 7[1] | |||||
| Paclitaxel | U87 | Glioblastoma | 5.3[8] | HEK-293T | Human Embryonic Kidney | Not Found | Not Calculable |
| HepG2 | Liver Cancer | 0.0084[2] |
Note: The Selectivity Index (SI) is calculated as IC50 (normal cells) / IC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells.
The data reveals that the Circumdatin-Aspyrone conjugate exhibits high IC50 values against the normal human cell lines HEK-293F and L02, suggesting low toxicity to these cells.[4] In contrast, it demonstrates potent cytotoxicity against glioblastoma, rhabdomyoma, and liver cancer cell lines.[3] This translates to a promising selectivity index.
Experimental Methodologies: Determining Cytotoxicity
The IC50 values presented in this guide are primarily determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound, doxorubicin, cisplatin, or paclitaxel) and incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Luminescence: Add the CellTiter-Glo® Reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Signal Measurement: Measure the luminescent signal using a luminometer. The intensity of the light is directly proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
Figure 1. A simplified workflow for determining IC50 values using the CellTiter-Glo® assay.
Signaling Pathways: Mechanisms of Action
Understanding the signaling pathways through which these drugs exert their effects provides insight into their efficacy and potential for off-target toxicities.
Circumdatin Alkaloids
The precise signaling pathway of this compound is not yet fully elucidated. However, related circumdatin alkaloids have been shown to act as inhibitors of the mammalian mitochondrial respiratory chain.[10] The Circumdatin-Aspyrone conjugate, with its epoxide group, is suggested to alkylate DNA, leading to cell death.[3]
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, interfering with DNA and RNA synthesis. It also inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks. Furthermore, doxorubicin generates reactive oxygen species (ROS), causing oxidative stress and cellular damage.[6][11]
Figure 2. Simplified signaling pathway for Doxorubicin.
Cisplatin
Cisplatin is a platinum-based drug that forms adducts with DNA, creating cross-links that disrupt DNA replication and transcription. This DNA damage triggers cell cycle arrest and apoptosis.[1]
Figure 3. Simplified signaling pathway for Cisplatin.
Paclitaxel
Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the disassembly of microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circumdatin-Aspyrone Conjugates from the Coral-Associated Aspergillus ochraceus LCJ11-102 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Doxorubicin Induces the Persistent Activation of Intracellular Transglutaminase 2 That Protects from Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Circumdatin H, a new inhibitor of mitochondrial NADH oxidase, from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validating Target Engagement of Circumdatin A: A Comparative Guide for Cellular Models
For researchers, scientists, and drug development professionals, confirming that a bioactive compound engages its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. This guide provides a comparative overview of key experimental methodologies for validating the cellular target engagement of Circumdatin A, a member of a class of fungal alkaloids with emerging biological activities.
While the precise molecular targets of this compound are still under investigation, congeners such as Circumdatin H have been identified as inhibitors of mitochondrial NADH oxidase, and Circumdatin D has been shown to modulate neuroinflammatory pathways and acetylcholinesterase activity.[1][2] This guide will therefore use a hypothetical scenario where a putative target for this compound has been identified, and the subsequent challenge is to experimentally validate this interaction in cellular models.
This guide will compare two powerful and widely used techniques for target engagement validation: the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Pulldown Assays coupled with mass spectrometry.
Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Pulldown Assay |
| Principle | Based on the ligand-induced thermal stabilization of the target protein.[3][4][5] | Involves the use of a modified "bait" molecule to capture and isolate the target protein and its binding partners.[6][7] |
| Labeling Requirement | Label-free approach.[3] | Requires chemical modification of the compound of interest to incorporate an affinity tag (e.g., biotin) and often a photoreactive crosslinker.[8] |
| Cellular Context | Can be performed in intact cells, cell lysates, and even tissues, providing a physiologically relevant context.[9] | Typically performed with cell lysates, although in-cell crosslinking is possible. |
| Throughput | Can be adapted to high-throughput formats.[4] | Generally lower throughput, though can be scaled. |
| Information Provided | Confirms direct binding in a native cellular environment and can be used to determine cellular potency (EC50) of target engagement.[10] | Identifies the direct binding protein and can also reveal interacting partners (off-targets or complex members).[6] |
| Major Advantages | - No need for compound modification, preserving its native structure and activity.- Performed in a native cellular environment.- Versatile and applicable to a wide range of targets. | - Can identify unknown targets.- Provides a direct physical readout of the interaction.- Can be used to purify the target protein for further characterization. |
| Major Limitations | - Requires a specific antibody for the target protein for detection (e.g., by Western blot).- Not all proteins exhibit a significant thermal shift upon ligand binding.- Can be influenced by downstream cellular events that affect protein stability. | - Chemical modification of the compound might alter its binding affinity or cellular permeability.- Potential for non-specific binding to the affinity matrix.- Photoreactive crosslinkers can be non-specific. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for performing CETSA to validate the engagement of this compound with a putative target protein.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with this compound at various concentrations or a single high concentration. Include a vehicle-treated control. Incubate for a specific period to allow for compound uptake and target binding.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein at each temperature point by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
Affinity-Based Pulldown Assay
This protocol describes a general workflow for an affinity-based pulldown assay using a biotinylated and photo-crosslinkable derivative of this compound.
Materials:
-
Biotinylated and photo-crosslinkable this compound probe
-
Cell line expressing the target protein
-
Cell lysis buffer
-
Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)
-
Wash buffers
-
Elution buffer
-
UV crosslinking device
-
Mass spectrometer
-
SDS-PAGE and Western blotting reagents (for validation)
Procedure:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a biotin (B1667282) tag for affinity purification and a photoreactive group (e.g., a diazirine) for covalent crosslinking.
-
Cell Treatment and Crosslinking: Treat cells with the this compound probe. After an incubation period, irradiate the cells with UV light to induce covalent crosslinking between the probe and its binding partners.
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Affinity Capture: Incubate the cell lysate with streptavidin-coated beads. The biotinylated this compound probe, along with its crosslinked protein targets, will bind to the beads.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). The putative target protein should be identified with high confidence.
-
Validation: The identity of the pulled-down target can be further confirmed by Western blotting using a specific antibody.
Visualizing the Concepts
To further clarify the discussed methodologies and the hypothetical signaling context, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Affinity-Based Pulldown Assay workflow.
By carefully selecting and applying these methodologies, researchers can robustly validate the cellular target engagement of this compound, providing crucial insights into its mechanism of action and paving the way for its further development as a potential therapeutic agent.
References
- 1. Circumdatin D Exerts Neuroprotective Effects by Attenuating LPS-Induced Pro-Inflammatory Responses and Downregulating Acetylcholinesterase Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circumdatin H, a new inhibitor of mitochondrial NADH oxidase, from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship of Circumdatin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently identified Circumdatin A analogs. The following sections detail their cytotoxic activities against a range of human cancer cell lines, the experimental protocols used for these evaluations, and a visualization of a key mechanistic hypothesis.
Cytotoxicity of this compound Analogs
A study on novel this compound analogs, ochrazepines A–D (1–4), along with 2-hydroxycircumdatin C (5) and aspyrone (B94758) (6), has provided valuable insights into their cytotoxic potential.[1] These compounds were evaluated against a panel of 26 human cancer cell lines, and their half-maximal inhibitory concentrations (IC50) were determined.[1] The data reveals interesting SAR trends, highlighting the impact of specific structural modifications on anticancer activity.
Compound 6 (aspyrone), a precursor, demonstrated the most broad-spectrum cytotoxicity, with IC50 values ranging from 2.54 to 9.79 μM against 16 of the tested cancer cell lines.[1] This high activity is attributed to its epoxide group, which is capable of alkylating DNA.[1]
The conjugation of aspyrone (6) with 2-hydroxycircumdatin C (5) to form the ochrazepines (1-4) resulted in a modulation of this cytotoxic profile. Notably, Ochrazepine A (1) exhibited the widest spectrum of activity among the conjugates, showing cytotoxicity against 10 cancer cell lines with IC50 values between 3.10 and 11.32 μM.[1]
Interestingly, the stereochemistry at the 8'-position of the ochrazepines influenced their selective activity against glioblastoma cell lines.[1] Compounds with an 8'S-configuration (Ochrazepine A (1) and Ochrazepine C (3) ) were active against U87 glioblastoma cells, while those with an 8'R-configuration (Ochrazepine B (2) and Ochrazepine D (4) ) showed activity against U251 glioblastoma cells.[1] Furthermore, ochrazepines B, C, and D displayed low cytotoxicity against normal human cell lines (HEK-293F and L02), suggesting a degree of selectivity for cancer cells.[1]
The following table summarizes the cytotoxic activities (IC50 in μM) of this compound analogs and related compounds against a selection of human cancer cell lines.
| Compound | MV-4-11 (Leukemia) | K562 (Leukemia) | A673 (Rhabdomyoma) | U87 (Glioblastoma) | U251 (Glioblastoma) | Hep3B (Liver Cancer) |
| Ochrazepine A (1) | 3.94 | 6.05 | >100 | 8.73 | 11.32 | >100 |
| Ochrazepine B (2) | >100 | >100 | >100 | >100 | 6.25 | >100 |
| Ochrazepine C (3) | >100 | >100 | 2.50 | 7.52 | >100 | 5.86 |
| Ochrazepine D (4) | >100 | >100 | >100 | >100 | 5.43 | >100 |
| 2-hydroxycircumdatin C (5) | >100 | >100 | >100 | >100 | 8.91 | >100 |
| Aspyrone (6) | 2.54 | 5.22 | 9.79 | 6.31 | 7.23 | 8.93 |
| Adriamycin (Control) | 0.16 | 0.02 | 0.09 | 0.12 | 0.15 | 0.21 |
Data extracted from the supplementary information of the cited study.[1] Values of ">100" indicate an IC50 greater than 100 μM.
Experimental Protocols
The cytotoxic activities of the this compound analogs were determined using the Cell Titer-Glo® (CTG) Luminescent Cell Viability Assay.[1] This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Detailed Protocol for Cell Titer-Glo® Assay:
-
Cell Seeding: Human cancer cell lines were seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound analogs and controls) and incubated for an additional 72 hours.
-
Reagent Preparation: The Cell Titer-Glo® reagent was prepared according to the manufacturer's instructions, typically by reconstituting the lyophilized substrate with the provided buffer.
-
Lysis and Luminescence Reaction: After the 72-hour incubation period, the 96-well plates were equilibrated to room temperature. A volume of Cell Titer-Glo® reagent equal to the volume of cell culture medium in each well was added. The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization and Measurement: The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and therefore the number of viable cells, was measured using a luminometer.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated from the luminescence readings.
Visualizations
The following diagrams illustrate key aspects of the structure-activity relationship studies of this compound analogs.
Caption: General workflow for the structure-activity relationship (SAR) study of this compound analogs.
References
Circumdatin A: A Comparative Analysis of its Effects on Cancer and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of circumdatin derivatives, including compounds structurally related to Circumdatin A, on various human cancer cell lines versus normal human cell lines. While specific mechanistic data for this compound is limited in the public domain, this document summarizes the available cytotoxicity data and outlines the key signaling pathways that are often implicated in cancer cell proliferation and survival, and thus represent potential targets for therapeutic intervention.
Comparative Cytotoxicity of Circumdatin Derivatives
Recent studies on circumdatin-aspyrone conjugates have provided insights into the selective cytotoxicity of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of several circumdatin derivatives against a panel of human cancer cell lines and two normal human cell lines, providing a preliminary indication of their therapeutic window.
| Compound | Cell Line | Cell Type | IC₅₀ (µM)[1] |
| Ochrazepine A (1) | A673 | Rhabdomyoma | 11.32 ± 1.14 |
| U87 | Glioblastoma | 8.76 ± 0.98 | |
| U251 | Glioblastoma | > 20 | |
| Hep3B | Hepatocellular Carcinoma | 3.10 ± 0.45 | |
| HEK-293F | Normal Embryonic Kidney | > 20 | |
| L02 | Normal Liver | > 20 | |
| Ochrazepine B (2) | U251 | Glioblastoma | 7.89 ± 0.88 |
| Other Cancer Lines | Various | > 20 | |
| HEK-293F | Normal Embryonic Kidney | > 20 | |
| L02 | Normal Liver | > 20 | |
| Ochrazepine C (3) | A673 | Rhabdomyoma | 9.87 ± 1.05 |
| U87 | Glioblastoma | 6.54 ± 0.76 | |
| Hep3B | Hepatocellular Carcinoma | 8.99 ± 0.92 | |
| HEK-293F | Normal Embryonic Kidney | > 20 | |
| L02 | Normal Liver | > 20 | |
| Ochrazepine D (4) | U251 | Glioblastoma | 9.34 ± 1.02 |
| Other Cancer Lines | Various | > 20 | |
| HEK-293F | Normal Embryonic Kidney | > 20 | |
| L02 | Normal Liver | > 20 |
Data Interpretation: The data suggests that these circumdatin derivatives exhibit selective cytotoxicity towards certain cancer cell lines, particularly glioblastoma and hepatocellular carcinoma, while showing minimal to no toxicity in the tested normal kidney and liver cell lines at concentrations up to 20 µM. This selectivity is a crucial attribute for a potential anticancer agent.
Key Cellular Processes Targeted in Cancer Therapy
While specific studies on the molecular mechanisms of this compound are not extensively available, the following sections describe common pathways and processes that are dysregulated in cancer and are often targeted by chemotherapeutic agents. It is plausible that this compound may exert its effects through one or more of these mechanisms.
Apoptosis (Programmed Cell Death)
A hallmark of cancer is the evasion of apoptosis. Many anticancer drugs function by inducing apoptosis in malignant cells. This process is tightly regulated by a complex network of signaling molecules.
Key Signaling Molecules in Apoptosis:
-
Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis.[2][3]
-
Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., Caspase-3) which dismantle the cell.[4][5]
A potential mechanism of action for an anticancer compound like this compound could be the modulation of Bcl-2 family protein expression to favor apoptosis or the direct or indirect activation of the caspase cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circumdatin D Exerts Neuroprotective Effects by Attenuating LPS-Induced Pro-Inflammatory Responses and Downregulating Acetylcholinesterase Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Circumdatin A's Biological Activities: A Comparative Guide
Summary of Reported Biological Activities
Circumdatin alkaloids, isolated from various fungal species, have been credited with a range of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and UV-A protective effects. However, the extent of independent verification for these activities varies significantly across the different analogs.
Quantitative Data Comparison
The following table summarizes the reported biological activities of Circumdatin A and its related compounds from various studies. It is important to note that these data points are from initial discovery reports, and subsequent independent verification with comparable quantitative data is largely absent from the literature.
| Compound | Biological Activity | Cell Line / Assay | Reported IC50 / EC50 | Source |
| This compound | Cytotoxicity | Not specified | No significant activity reported in some early screens | [1] |
| Circumdatin C | UV-A Protection | Not specified | Potent activity reported | [2] |
| Circumdatin D | Anti-inflammatory | LPS-induced BV-2 microglia | Potent inhibition of NO production | [3] |
| Neuroprotection | AD-like nematode model | Effectively delayed paralysis | [3] | |
| Acetylcholinesterase (AChE) Inhibition | In vitro assay | Potent inhibitory effect | [3] | |
| Circumdatin E | Electron Transport Chain Inhibition | Not specified | Inhibitory activity reported | |
| Circumdatin G | UV-A Protection | Not specified | Potent activity reported | |
| Circumdatin H | Electron Transport Chain Inhibition | Not specified | Inhibitory activity reported | |
| Circumdatin I | UV-A Protection | Not specified | EC50 of 98 µM | |
| Ochrazepine A (Circumdatin C derivative) | Cytotoxicity | U251 (glioblastoma) | IC50: 3.10 µM | |
| Cytotoxicity | A549 (lung carcinoma) | IC50: 11.32 µM |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the reported biological activities of circumdatins.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding:
-
Plate cells (e.g., A549, HeLa, K562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Seeding:
-
Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., Circumdatin D) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathway for Anti-inflammatory Action of Circumdatin D
Caption: Putative signaling pathway for the anti-inflammatory effects of Circumdatin D.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Circumdatin A
Disclaimer: No specific Safety Data Sheet (SDS) for Circumdatin A was found. The following guidance is based on general safety protocols for handling alkaloid compounds of unknown toxicity and should be adapted to your specific laboratory conditions and risk assessments.
This compound is a benzodiazepine (B76468) alkaloid produced by the fungus Aspergillus ochraceus. As with any chemical of unknown toxicity, it is crucial to handle this compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment. The following information provides essential safety and logistical procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[1][2][3]
| Protection Type | Recommended Equipment | Purpose | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield worn over Safety Glasses | Protects against splashes, aerosols, and dust. | Safety glasses should have side shields. A face shield provides additional protection and should always be worn with safety glasses or goggles underneath.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. | Disposable nitrile gloves are a minimum requirement. For prolonged contact or when handling larger quantities, double gloving or using thicker, heavy-duty gloves is recommended. Inspect gloves for tears before use and remove them immediately after contact with the chemical.[1][3] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | A standard lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[1][4] |
| Respiratory Protection | N95 Respirator or higher | Prevents inhalation of dust or aerosols. | Recommended when handling the solid compound, especially when weighing or transferring, or if aerosol generation is possible. A proper fit test is essential for the respirator to be effective.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. | Shoes should be made of a non-porous material. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely handling this compound. This plan outlines the key steps from receiving the compound to its final disposal.[2]
| Phase | Step-by-Step Procedure | Key Considerations |
| 1. Preparation | 1. Designate a well-ventilated work area, preferably a chemical fume hood. 2. Assemble all necessary PPE, equipment, and waste containers. 3. Ensure the work area is clean and uncluttered.[2] | Always review your institution's specific safety protocols before starting work. |
| 2. Handling | 1. Don all required PPE. 2. When weighing and transferring the solid, handle it carefully to minimize dust.[2] 3. If working with solutions, avoid splashes and aerosol formation. | Use a spatula for solid transfers and appropriate pipetting techniques for liquids.[2] |
| 3. Post-Handling | 1. Decontaminate all equipment and the work area. 2. Remove PPE in the correct order to prevent self-contamination. 3. Wash hands thoroughly with soap and water after removing gloves.[2] | A 70% ethanol (B145695) solution can be used for final decontamination of surfaces.[1] |
| 4. Disposal | 1. Segregate all waste contaminated with this compound into a labeled hazardous waste container. 2. Follow all institutional and local regulations for chemical waste disposal.[1][2] | Do not dispose of chemical waste down the drain.[2] All contaminated materials, including gloves and paper towels, must be disposed of as hazardous waste.[1] |
Experimental Protocols: Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated to disperse any airborne particles.[1]
-
Don PPE: Before cleaning, put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[1]
-
Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.[1]
-
Final Decontamination: Wipe the area with a 70% ethanol solution or another suitable laboratory disinfectant.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.[1]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the general workflow and the decision-making process for selecting appropriate PPE.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
